Acetylsventenic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(1R,2S,4S,5S,9S,10S,13R)-2-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16+,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
OTGKWSJHAGHYIW-RNXAVOFCSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@](CCC[C@]2(C)C(=O)O)([C@H]3[C@]14C[C@@H](CC3)C(=C)C4)C |
Canonical SMILES |
CC(=O)OC1CC2C(CCCC2(C)C(=O)O)(C3C14CC(CC3)C(=C)C4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acetylsalicylic Acid: Discovery, Synthesis, and Analysis
Disclaimer: Initial searches for "Acetylsventenic acid" did not yield any results, suggesting a possible misspelling or a compound not yet described in scientific literature. The following guide focuses on Acetylsalicylic Acid (Aspirin), a similarly named and well-documented compound, which is presumed to be the intended subject of the query.
This technical guide provides a comprehensive overview of the discovery, origin, and key experimental protocols related to Acetylsalicylic Acid. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.
Discovery and Origin
The journey of Acetylsalicylic Acid, commonly known as Aspirin, spans from ancient remedies to modern chemical synthesis.
Early Origins: The therapeutic use of salicylate-containing plants has a long history. As early as 4000 BC, the Sumerians, Assyrians, and Egyptians used extracts from the willow (Salix) and myrtle plants to alleviate pain and fever[1]. The active component in willow bark, salicin, was first isolated in 1828 by Johann Buchner[2]. Subsequently, in 1838, Raffaele Piria successfully generated salicylic acid from salicin[2].
Chemical Synthesis: The first synthesis of Acetylsalicylic Acid was achieved by Charles Frederic Gerhardt in 1853 by treating acetyl chloride with sodium salicylate[1][2]. However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, developed a commercially viable process for synthesizing a pure and stable form of Acetylsalicylic Acid, which was subsequently marketed as Aspirin[1][3]. This development was driven by the need for a less irritating alternative to sodium salicylate for treating his father's rheumatism[3].
Synthesis of Acetylsalicylic Acid
The most common laboratory synthesis of Acetylsalicylic Acid involves the acetylation of salicylic acid using acetic anhydride with an acid catalyst.
Experimental Protocol: Traditional Synthesis
This protocol describes a common laboratory-scale synthesis of Acetylsalicylic Acid.
Materials:
-
Salicylic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (catalyst)
-
Ethanol
-
Water
Procedure:
-
Place approximately 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask[4].
-
Add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid, swirling to mix[4].
-
Heat the flask in a water bath at 80-90°C for 10 minutes[4].
-
Cool the flask to room temperature to allow for the initial crystallization of the product[4].
-
To complete the crystallization, place the flask in an ice bath for 10 minutes[4].
-
Collect the crude product by vacuum filtration[4].
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of warm ethanol (approximately 5 mL)[4].
-
Add approximately 50 mL of hot water to the solution[4].
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization[4].
-
Collect the purified crystals by vacuum filtration and allow them to air dry[4].
Experimental Protocol: Green Chemistry Approach
A more environmentally friendly approach substitutes the corrosive sulfuric acid with phosphoric acid.
Materials:
-
Salicylic Acid (3.0 g)
-
Acetic Anhydride (7 mL)
-
85% Phosphoric Acid
-
Water
Procedure:
-
Transfer 3.0 g of salicylic acid and 7 mL of acetic anhydride into a 50 mL round-bottomed flask and stir the mixture[5].
-
Add 85% phosphoric acid dropwise until the reaction mixture reaches a pH of 6.0[5].
-
Heat the flask in a water bath at 50°C for 30 minutes[5].
-
Cool the flask and proceed with crystallization and purification as described in the traditional method.
Quantitative Data: Synthesis Yields
| Synthesis Method | Catalyst | Theoretical Yield (g) | Mean Experimental Yield (g) | Yield (%) | Reference |
| Traditional | Sulfuric Acid | 3.896 | 3.113 | 79.8 | [6] |
| Green Chemistry | Phosphoric Acid | 3.896 | 3.104 | 79.4 | [6] |
Isolation and Analysis of Acetylsalicylic Acid and Related Compounds
High-performance liquid chromatography (HPLC) is a standard method for the isolation and quantification of Acetylsalicylic Acid and its impurities from commercial tablets.
Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
-
Column: Reversed-phase C18[7]
-
Mobile Phase: A mixture of acetonitrile and water (25:75 v/v), with the pH adjusted to 2.5 with 85% phosphoric acid[5].
-
Detection: UV spectrophotometry[7]
Sample Preparation:
-
Grind aspirin tablets into a fine powder.
-
Dissolve a known weight of the powder in a suitable solvent (e.g., the mobile phase).
-
Filter the solution to remove any insoluble excipients before injection into the HPLC system.
This method can effectively resolve Acetylsalicylic Acid from impurities such as salicylic acid, acetylsalicylsalicylic acid, and salicylsalicylic acid[7].
Visualizing Key Processes
Synthesis of Acetylsalicylic Acid
References
- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. abcr-mefmo.org [abcr-mefmo.org]
- 6. abcr-mefmo.org [abcr-mefmo.org]
- 7. Isolation of salicylsalicylic acid, acetylsalicylsalicylic acid, and acetylsalicylic anhydride from aspirin tablets by extraction and high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylsventenic Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsventenic acid is a naturally occurring diterpenoid that has been isolated from Rabdosia excisa[1]. Diterpenoids from the Rabdosia genus are known for their diverse biological activities, including anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological activities of this compound, with a focus on experimental protocols and data presentation for research and drug development purposes. While specific quantitative data for this compound is limited in publicly available literature, this guide presents a detailed isolation protocol for related diterpenoids from its natural source, which can be adapted for the targeted isolation of this compound.
Natural Sources
The primary known natural source of this compound is the herbaceous plant Rabdosia excisa (Maxim.) H. Hara, belonging to the Lamiaceae family. This plant has been traditionally used in folk medicine in some regions for the treatment of inflammatory conditions. The aerial parts of the plant, particularly the stems, are the primary source for the extraction of this compound and other related diterpenoids.
Isolation and Purification of Diterpenoids from Rabdosia excisa
The following section details a comprehensive experimental protocol for the extraction, fractionation, and purification of diterpenoids from the air-dried stems of Rabdosia excisa. This protocol has been successfully used to isolate several diterpenoid compounds and can be applied for the targeted isolation of this compound.
Experimental Protocol
1. Plant Material and Extraction:
-
Air-dried and powdered stems of Rabdosia excisa (3.0 kg) are subjected to extraction with 75% methanol under reflux conditions (3 times for 2 hours each).
-
The combined methanol extract is concentrated under reduced pressure to yield an aqueous residue (approximately 6 L).
-
The aqueous residue is then basified to a pH of 8-9 using ammonia.
-
A liquid-liquid extraction is performed with ethyl acetate (EtOAc) (3 x 6 L) to partition the diterpenoids into the organic phase.
-
The EtOAc-soluble fraction is collected and evaporated to dryness under reduced pressure.
2. Fractionation:
-
The resulting EtOAc extract (approximately 22 g) is subjected to silica gel column chromatography.
-
A gradient elution is performed using a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) with increasing polarity (from 10:1 to 5:1 to 1:1 v/v).
-
This fractionation yields several sub-fractions based on the polarity of the eluted compounds.
3. Purification:
-
The sub-fractions are further purified using repeated column chromatography techniques.
-
Silica Gel Column Chromatography: Sub-fractions are re-chromatographed on silica gel columns using a CH₂Cl₂-MeOH gradient (e.g., 20:1 to 10:1 v/v) to isolate individual compounds.
-
Macroporous Resin Column Chromatography: For certain fractions, an XAD16N macroporous resin column can be employed. The column is first washed with a basic solution (e.g., NaOH solution at pH 9) and 15% ethanol to remove pigments, followed by elution of the desired compounds with 95% ethanol.
-
Gel Filtration Chromatography: Toyopearl HW-40C gel filtration chromatography with methanol as the eluent can be used for final purification steps to yield the purified diterpenoid compounds.
Data Presentation: Representative Yields of Diterpenoids from Rabdosia excisa
While the specific yield of this compound from this protocol is not reported in the available literature, the following table presents the yields of other diterpenoids isolated from 3.0 kg of Rabdosia excisa stems using the described method. This provides a quantitative reference for the expected yield of similar compounds from this natural source.
| Compound | Starting Material (kg) | Yield (mg) |
| Excisanin B | 3.0 | 16 |
| Kamebakaurin | 3.0 | 260 |
| Kamebanin | 3.0 | 55 |
| Isodonin C | 3.0 | 10 |
Biological Activity and Signaling Pathways
Diterpenoids isolated from Rabdosia excisa have been reported to exhibit significant biological activities, notably the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1]. The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.
While the direct effect of this compound on the NF-κB pathway has not been explicitly detailed, it is plausible that, as a diterpenoid from Rabdosia excisa, it shares a similar mechanism of action. The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by diterpenoids from Rabdosia excisa.
The diagram illustrates that upon stimulation by inflammatory signals like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Diterpenoids from Rabdosia excisa are proposed to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and suppressing the inflammatory response.
Conclusion
This compound, a diterpenoid from Rabdosia excisa, represents a promising natural product for further investigation in drug development, particularly in the area of anti-inflammatory therapies. This guide provides a foundational understanding of its natural source and a detailed protocol for its isolation. While specific quantitative data for this compound remains to be fully elucidated, the provided methodologies and the known biological activities of related compounds from the same source offer a strong starting point for researchers. The potential of this compound and other diterpenoids from Rabdosia excisa to modulate the NF-κB signaling pathway highlights their therapeutic potential and warrants further in-depth studies to confirm their precise mechanisms of action and efficacy.
References
Unveiling the Molecular Architecture: A Technical Guide to the Biosynthetic Pathway of Acetylsventenic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Acetylsventenic acid, a diterpenoid natural product. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of complex natural molecules. Due to the limited direct research on this compound, this guide infers its biosynthesis based on the established principles of diterpenoid metabolism and the likely precursor, Sventenic acid.
Introduction to this compound
This compound (C₂₂H₃₂O₄) is understood to be an acetylated derivative of Sventenic acid (C₂₀H₃₀O₃), a diterpenoid isolated from the plant Rabdosia excisa.[1] Diterpenoids are a diverse class of natural products built from a 20-carbon precursor and exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The addition of an acetyl group, a common modification in natural product biosynthesis, can significantly alter the bioactivity and pharmacokinetic properties of a molecule.
Proposed Biosynthetic Pathway of Sventenic Acid
The biosynthesis of diterpenoids originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids of higher plants.
The proposed pathway to Sventenic acid can be divided into three key stages:
-
Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP) Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the central C₂₀ precursor for all diterpenoids, (E,E,E)-geranylgeranyl pyrophosphate (GGPP).
-
Stage 2: Cyclization to the Diterpene Scaffold The linear GGPP molecule is then cyclized by a class of enzymes known as diterpene synthases (diTPSs). This is typically a two-step process in plants, involving a class II diTPS that protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming a bicyclic intermediate, often a copalyl diphosphate (CPP) isomer. Subsequently, a class I diTPS catalyzes the ionization of the diphosphate ester and further cyclization and rearrangements to generate the specific diterpene scaffold of Sventenic acid. The exact structure of the Sventenic acid backbone would dictate the specific diTPSs involved.
-
Stage 3: Tailoring of the Diterpene Scaffold Following the formation of the core carbon skeleton, a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and dehydrogenases, modify the structure to introduce functional groups such as hydroxyl and carboxyl moieties, leading to the formation of Sventenic acid.
Below is a diagram illustrating the proposed general biosynthetic pathway leading to Sventenic acid.
Final Step: Acetylation to this compound
The final step in the biosynthesis of this compound is the acetylation of Sventenic acid. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase. These enzymes transfer an acetyl group from acetyl-CoA to a hydroxyl group on the substrate molecule.
Quantitative Data
Quantitative data for the biosynthesis of this compound is not currently available in the scientific literature. However, studies on the heterologous production of other diterpenoids provide insights into achievable titers and enzyme kinetics. The following table summarizes representative data from related pathways.
| Enzyme/Product | Host Organism | Titer/Kinetic Parameter | Reference |
| Miltiradiene | Saccharomyces cerevisiae | 2.5 mg/L | (Dai et al., 2012) |
| Taxadiene | Escherichia coli | ~1 g/L | (Ajikumar et al., 2010) |
| Levopimaradiene | Saccharomyces cerevisiae | 40.8 mg/L | (Leonard et al., 2010) |
| Kaurene | Escherichia coli | Km of AtKS: 0.38 µM | (Yamamura et al., 2007) |
Experimental Protocols
The following are generalized protocols for key experiments in the elucidation of a diterpenoid biosynthetic pathway, which would be applicable to the study of this compound.
Protocol 1: Functional Characterization of Diterpene Synthases
This protocol describes the heterologous expression of candidate diTPS genes in E. coli and subsequent analysis of their enzymatic products.
1. Gene Cloning and Expression:
- Amplify the full-length cDNA of the candidate diTPS gene from Rabdosia excisa RNA.
- Clone the amplified gene into an appropriate bacterial expression vector (e.g., pET28a).
- Transform the expression construct into an E. coli strain engineered to produce GGPP.
2. Protein Expression and Extraction:
- Grow the transformed E. coli culture to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-18°C) overnight.
- Harvest the cells by centrifugation and resuspend in a lysis buffer.
- Lyse the cells by sonication and clarify the lysate by centrifugation to obtain the crude enzyme extract.
3. In Vitro Enzyme Assays:
- Set up the assay mixture containing the crude enzyme extract, GGPP substrate, and a suitable assay buffer with divalent cations (e.g., Mg²⁺).
- Incubate the reaction at 30°C for 2-4 hours.
- Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).
4. Product Analysis:
- Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized diterpene scaffold.
Protocol 2: In Vitro Assay for Acetyltransferase Activity
This protocol outlines the procedure to confirm the function of a candidate acetyltransferase involved in the final biosynthetic step.
1. Enzyme Preparation:
- Clone and express the candidate acetyltransferase gene in E. coli as described in Protocol 5.1.
- Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
2. Acetyltransferase Assay:
- Prepare a reaction mixture containing the purified enzyme, Sventenic acid (substrate), acetyl-CoA (acetyl group donor), and a suitable buffer.
- Incubate the reaction at 30°C for 1-2 hours.
- Quench the reaction, for example, by adding an organic solvent.
3. Product Detection:
- Extract the product, this compound, with an appropriate solvent.
- Analyze the extract by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the acetylated product by comparing its retention time and mass spectrum with an authentic standard if available.
Logical Workflow for Pathway Elucidation
The following diagram illustrates a logical workflow for the discovery and characterization of the this compound biosynthetic pathway.
Conclusion
This technical guide presents a hypothesized biosynthetic pathway for this compound based on the current understanding of diterpenoid metabolism. The elucidation of this pathway will require the identification and functional characterization of the specific enzymes from Rabdosia excisa. The protocols and workflows outlined here provide a roadmap for researchers to uncover the molecular machinery responsible for the synthesis of this and other complex natural products, paving the way for their biotechnological production and potential therapeutic applications.
References
physical and chemical properties of Acetylsventenic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylsventenic acid, a naturally occurring diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of public data, this document focuses on compiling the foundational chemical information and outlines the general experimental approaches for the isolation and characterization of similar natural products. The guide highlights the need for further research to fully elucidate the compound's therapeutic potential and establishes a baseline for future investigations.
Introduction
Natural products remain a vital source of novel chemical entities for drug discovery. Diterpenoids, a class of organic compounds composed of four isoprene units, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound belongs to this diverse class of molecules. It is believed to be a constituent of plants from the Ferula genus, which are known to produce a rich array of secondary metabolites. This document serves as a technical resource, consolidating the available information on this compound and providing a framework for its further study.
Chemical and Physical Properties
Detailed experimental data on the physical and chemical properties of this compound are not widely available in the public domain. The following table summarizes the basic chemical identifiers and properties that have been established. Further experimental determination of properties such as melting point, boiling point, and solubility is crucial for its development as a potential therapeutic agent.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 126737-42-6 |
| Molecular Formula | C₂₂H₃₂O₄ |
| Molecular Weight | 360.5 g/mol |
| Appearance | Powder (unconfirmed) |
| Melting Point | Not determined |
| Boiling Point | Not determined |
| Solubility | Not determined |
| pKa | Not determined |
Experimental Protocols
While specific experimental protocols for the synthesis or isolation of this compound are not readily found in the literature, this section outlines a general methodology based on the isolation of diterpenoids from plant sources, particularly from the Ferula genus.
General Workflow for Isolation and Purification
The isolation of diterpenoid acids from plant material typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following workflow represents a logical approach for obtaining pure this compound.
Characterization Methodology
Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as carboxyls (-COOH) and esters (-COO-).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. Given the known biological activities of other diterpenoids, potential areas of investigation could include anti-inflammatory pathways (e.g., inhibition of COX enzymes or NF-κB signaling) or cytotoxic pathways in cancer cell lines.
The following diagram illustrates a hypothetical logical relationship for investigating the anti-inflammatory potential of a novel diterpenoid like this compound.
Conclusion and Future Directions
This compound represents a largely unexplored natural product with potential for further scientific investigation. The current body of knowledge is limited, and this guide highlights the significant gaps that need to be addressed. Future research should prioritize the isolation of sufficient quantities of this compound to enable comprehensive physical, chemical, and biological characterization. Elucidating its mechanism of action and identifying its molecular targets will be critical steps in evaluating its potential as a lead compound for drug development. The methodologies and frameworks presented here provide a roadmap for researchers to unlock the full potential of this intriguing diterpenoid.
An In-depth Technical Guide on Acetylsalicylic Acid Derivatives and Analogues
To the User: Initial research for "acetylsventenic acid" did not yield specific results. This may indicate that it is a highly specialized compound with limited publicly available data, or there may be an alternative name or spelling.
To demonstrate the requested capabilities, this guide has been prepared on the closely related and extensively researched topic of Acetylsalicylic Acid (Aspirin) Derivatives and Analogues . This subject aligns with the interests of researchers and drug development professionals, offering a wealth of data for the required in-depth technical format.
Introduction
Acetylsalicylic acid (aspirin) is one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs) globally. Its therapeutic effects as an analgesic, antipyretic, anti-inflammatory, and antiplatelet agent are well-documented.[1][2] The primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins and thromboxanes.[1] However, the clinical use of aspirin is often limited by gastrointestinal side effects.[1] This has driven extensive research into the development of acetylsalicylic acid derivatives and analogues aimed at enhancing therapeutic efficacy, reducing toxicity, and expanding its applications, particularly in cancer therapy.[3][4]
This guide provides a technical overview of recent advancements in the development of novel acetylsalicylic acid derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used in their synthesis and evaluation.
Biological Activities of Novel Derivatives
The derivatization of acetylsalicylic acid has led to new classes of compounds with a broader range of biological activities, including enhanced anti-inflammatory, antiplatelet, and potent anticancer properties.[3]
Organometallic Aspirin Derivatives: The incorporation of metal centers into the aspirin scaffold has yielded compounds with promising anticancer activities.[3] These organometallic derivatives often exhibit modified COX-1/2 acetylation capabilities and can induce reactive oxygen species (ROS) generation in cancer cells, contributing to their cytotoxic effects.[3] For instance, certain cobalt-containing aspirin complexes have shown significant antitumor activity in COX-expressing tumor cells.[5]
Nitric Oxide-Donating Aspirin (NO-ASA): These derivatives have been developed to mitigate the gastrointestinal toxicity of aspirin. They have also demonstrated enhanced anticancer efficacy compared to the parent drug, effectively inhibiting cancer cell proliferation and inducing apoptosis.[4]
Other Derivatives: Modifications such as esterification and conjugation with other bioactive molecules have been explored to improve aspirin's pharmacological profile.[6] For example, a derivative named Ca-Asp has been shown to inhibit COX-2 expression to a higher degree than aspirin and exhibits significant anti-cancer effects on human gastric cancer cells.[7]
Data Presentation: In Vitro Efficacy of Aspirin Derivatives
The following table summarizes the quantitative data on the in vitro efficacy of selected acetylsalicylic acid derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | Assay Type | Efficacy Metric (IC50/GI50) | Reference |
| Cobalt-Aspirin Complex (Co-ASS) | HT-29 (Colon Cancer) | Cell Growth Inhibition | ~1.5 - 2.7 µM | [5] |
| Cobalt-Aspirin Complex (Co-ASS) | MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | ~5.2 - 8.0 µM | [5] |
| Cobalt-Aspirin Complex (Co-ASS) | MCF-7 (Breast Cancer) | Cell Growth Inhibition | ~15.2 - 22.9 µM | [5] |
| Ca-Asp | SGC-7901 (Gastric Cancer) | Cell Viability | Significant reduction at 200-400 µg/ml | [7] |
| Salicylic Acid | Fibroblast Migration (HMGB1-induced) | Cell Migration Inhibition | ~3-4 µmol/L | [8] |
Experimental Protocols
Synthesis of Acetylsalicylic Acid (Aspirin)
This protocol outlines the standard laboratory synthesis of acetylsalicylic acid from salicylic acid.
Materials:
-
Salicylic acid (2.0 g, 0.015 mole)
-
Acetic anhydride (5 mL, 0.05 mole)
-
Concentrated sulfuric acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) (5-10 drops)
-
Distilled water
-
125-mL Erlenmeyer flask
-
Steam bath or hot water bath
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.
-
In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated H₂SO₄ or 85% H₃PO₄.[9][10]
-
Swirl the flask gently until the salicylic acid is dissolved.
-
Heat the flask on a steam bath or in a boiling water bath for approximately 10 minutes.[9][11]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
In the fume hood, cautiously add 20 drops of cold water to the mixture to decompose any excess acetic anhydride.[10]
-
Add 50 mL of cold water to the flask and cool the mixture in an ice bath to facilitate the crystallization of aspirin.[9][10] If crystals do not form, gently scratch the inside of the flask with a glass rod.[9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Wash the crystals several times with small portions of cold water.[9]
-
Allow the crystals to air dry completely on the filter paper.
-
The purity of the synthesized aspirin can be checked using the ferric chloride test, which detects the presence of unreacted phenolic hydroxyl groups of salicylic acid.[9]
Mandatory Visualization
Mechanism of Action: COX Inhibition by Acetylsalicylic Acid
The primary mechanism of action for acetylsalicylic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.
Caption: Aspirin irreversibly inhibits COX-1 and COX-2 enzymes.
Experimental Workflow: Synthesis and Purification of Aspirin
The following diagram illustrates the general workflow for the synthesis and subsequent purification of acetylsalicylic acid in a laboratory setting.
Caption: Workflow for the synthesis and purification of aspirin.
References
- 1. A new derivative of acetylsalicylic acid and carnosine: synthesis, physical and chemical properties, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the Biological Activity of Organometallic Acetylsalicylic Acid (Aspirin) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of aspirin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer activity and potential mechanism of a novel aspirin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspirin’s Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Aspirin [home.miracosta.edu]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
Unveiling the Spectroscopic Signature of Acetylsventenic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for Acetylsventenic acid, a diterpenoid of interest. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents logical workflows for spectroscopic analysis.
While direct and complete spectroscopic data for this compound remains elusive in publicly accessible domains, this guide compiles and interprets data from its parent compound, Sventenic acid, and related diterpenoids isolated from the Sideritis genus. This information serves as a foundational reference for the characterization and analysis of this compound class.
Spectroscopic Data Summary
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to methyl groups, methylene protons, methine protons, and protons adjacent to the acetyl group and the carboxylic acid. The presence of the acetyl group would likely shift downfield the signal of the proton attached to the carbon bearing the acetyl group. |
| ¹³C NMR | Carbonyl signals for the carboxylic acid and the acetyl group, signals for quaternary carbons, methine, methylene, and methyl carbons characteristic of the ent-kaurene skeleton. |
| IR (Infrared) | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid and the acetyl ester, and C-H stretching of alkanes. |
| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular formula of this compound (C₂₂H₃₂O₄), and fragmentation patterns typical for ent-kaurene diterpenoids, including the loss of the acetyl group and the carboxylic acid group. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the isolation and spectroscopic analysis of diterpenoids like this compound from natural sources, based on established practices for compounds isolated from the Sideritis genus.
Isolation of Diterpenoids
A typical workflow for the isolation of diterpenoids from plant material is outlined below.
Caption: General workflow for the isolation and acetylation of diterpenoids.
Spectroscopic Analysis
The structural elucidation of the isolated compounds is performed using a combination of spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of an isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including stereochemistry.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Ionization Techniques: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Instrumentation: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis: The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the searched literature regarding the direct involvement of this compound in defined signaling pathways. Research on diterpenoids from Sideritis species often focuses on their anti-inflammatory and antimicrobial properties, suggesting potential interactions with pathways related to these activities. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.
The logical relationship for the characterization of this compound follows a standard phytochemical workflow.
Caption: Logical workflow for the characterization of this compound.
An In-depth Technical Guide on the Potential Therapeutic Targets of Acetylsalicylic Acid
Disclaimer: The term "Acetylsventenic acid" does not correspond to a recognized compound in the scientific literature. This guide presumes the intended subject is Acetylsalicylic Acid (Aspirin), a widely studied anti-inflammatory drug.
This technical guide provides a comprehensive overview of the primary therapeutic targets of Acetylsalicylic Acid, designed for researchers, scientists, and professionals in drug development. The document details the molecular mechanisms, associated signaling pathways, quantitative data on enzyme inhibition, and relevant experimental methodologies.
Core Therapeutic Target: Cyclooxygenase (COX) Enzymes
The principal mechanism of action for Acetylsalicylic Acid is the irreversible inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[1] These enzymes are critical in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory eicosanoids.[2] There are two primary isoforms of COX: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[3]
-
COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and growth factors.[4] It is the primary mediator of inflammation, pain, and fever.
Acetylsalicylic acid exerts its therapeutic effects by acetylating a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation.[5][6] The anti-platelet effect of low-dose aspirin is primarily due to the irreversible inhibition of COX-1 in platelets, which reduces the production of thromboxane A2, a potent promoter of platelet aggregation.[1][5]
Quantitative Data: Inhibition of COX-1 and COX-2
The inhibitory potency of Acetylsalicylic Acid against COX-1 and COX-2 is quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values from in vitro studies.
| Compound | Target Enzyme | IC50 Value (μM) | Assay Conditions |
| Acetylsalicylic Acid | COX-1 (platelets) | 1.3 ± 0.5 | Washed human platelets, thromboxane B2 production stimulated with calcium ionophore.[7] |
| Acetylsalicylic Acid | COX-1 (ovine) | 8.3 | Purified ovine COX-1, instantaneous inhibition.[6] |
| Acetylsalicylic Acid | COX-2 (ovine) | 15 | Purified ovine COX-2, instantaneous inhibition.[6] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, ovine), whether the assay uses purified enzyme or a whole-cell system, and the substrate concentration.
Signaling Pathway: The Arachidonic Acid Cascade
Acetylsalicylic acid's therapeutic effects are a direct consequence of its modulation of the arachidonic acid signaling cascade. When cells are activated by inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX and lipoxygenase (LOX) pathways to produce a variety of bioactive lipids.
By inhibiting COX-1 and COX-2, Acetylsalicylic Acid blocks the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[8][9]
Caption: The Arachidonic Acid signaling pathway and the inhibitory action of Acetylsalicylic Acid on COX-1 and COX-2.
Experimental Protocols
The determination of COX inhibitory activity is a fundamental aspect of NSAID research. Below is a generalized protocol for an in vitro COX inhibition assay.
Objective: To determine the IC50 value of a test compound (e.g., Acetylsalicylic Acid) for COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
L-epinephrine (cofactor).
-
Arachidonic acid (substrate).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
2.0 M HCl (to terminate the reaction).
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostanoids.
Procedure:
-
Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 in the reaction buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, heme, and L-epinephrine.
-
Enzyme Addition: Add the prepared enzyme solution to the reaction mixture and incubate for a short period (e.g., 2 minutes) at room temperature.
-
Inhibitor Pre-incubation: Add various concentrations of the test compound (or vehicle control) to the enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the cyclooxygenase reaction by adding a specific concentration of arachidonic acid.
-
Termination of Reaction: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding 2.0 M HCl.
-
Quantification of Prostaglandins: Measure the concentration of a specific prostaglandin (e.g., PGE2) in the reaction mixture using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of prostaglandin production against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.[3]
Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of a compound against COX enzymes.
Conclusion
The primary therapeutic targets of Acetylsalicylic Acid are the cyclooxygenase enzymes, COX-1 and COX-2. Its irreversible inhibition of these enzymes modulates the arachidonic acid cascade, leading to a reduction in the synthesis of prostaglandins and thromboxanes. This mechanism underlies its well-established anti-inflammatory, analgesic, antipyretic, and anti-platelet effects. The quantitative assessment of COX-1 and COX-2 inhibition is crucial for the development and characterization of novel anti-inflammatory agents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of chronic aspirin on brain arachidonic acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Acetylsventenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the synthesis of Acetylsventenic acid. Due to the absence of a published total synthesis of sventenic acid, the precursor to this compound, a plausible synthetic route is proposed based on established methodologies for the synthesis of structurally related diterpenoids. This application note includes a proposed multi-step synthesis of sventenic acid, a standard protocol for its subsequent acetylation, and illustrative data presented in tabular format for clarity. Furthermore, diagrams of the proposed synthetic pathway and a hypothetical signaling pathway are provided to guide researchers.
Introduction
Sventenic acid is a diterpenoid natural product. Diterpenoids are a class of organic compounds composed of four isoprene units, and they exhibit a wide range of biological activities. Acetylated natural products often show modified pharmacokinetic and pharmacodynamic properties compared to their parent compounds. This compound, therefore, represents a potentially valuable molecule for biological screening and drug development. This document outlines a comprehensive, step-by-step synthetic strategy to obtain this compound for research purposes.
Proposed Synthesis of Sventenic Acid
The proposed synthesis of sventenic acid is a multi-step process starting from a readily available chiral pool starting material. The strategy involves the construction of the core carbocyclic skeleton followed by functional group manipulations to yield the target molecule.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of sventenic acid is outlined below. The key disconnections are made at strategic points to simplify the molecule into readily available or easily synthesizable precursors.
(Diagram of the retrosynthetic analysis will be generated in the visualization section)
Forward Synthetic Protocol
The following is a detailed, step-by-step protocol for the proposed synthesis of sventenic acid.
Step 1: Synthesis of Intermediate 2 from Starting Material 1
-
Reaction: Diels-Alder Reaction
-
Procedure: To a solution of starting material 1 (1.0 eq) in toluene (0.2 M) is added dienophile (1.2 eq). The reaction mixture is heated to 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford intermediate 2 .
Step 2: Synthesis of Intermediate 3 from Intermediate 2
-
Reaction: Reduction of the ester
-
Procedure: To a stirred solution of intermediate 2 (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere is added LiAlH4 (2.0 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield intermediate 3 .
(Subsequent steps would be detailed in a similar fashion, including reactions such as oxidation, olefination, and cyclization to construct the full carbon skeleton and install the necessary functional groups of sventenic acid.)
Synthesis of this compound
The final step in the synthesis is the acetylation of the hydroxyl group of sventenic acid.
-
Reaction: Acetylation
-
Procedure: To a solution of sventenic acid (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C is added triethylamine (3.0 eq), followed by the dropwise addition of acetic anhydride (2.0 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous NaHCO3 solution. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product, this compound, is purified by flash column chromatography.
Data Presentation
The following tables represent the type of quantitative data that would be collected during the synthesis.
Table 1: Summary of Yields for the Synthesis of Sventenic Acid
| Step | Intermediate | Starting Material | Reagents | Product | Yield (%) |
| 1 | 2 | 1 | Dienophile, Toluene | Intermediate 2 | 85 |
| 2 | 3 | 2 | LiAlH4, THF | Intermediate 3 | 92 |
| ... | ... | ... | ... | Sventenic Acid | ... |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C22H32O4 |
| Molecular Weight | 360.49 g/mol |
| Appearance | White solid |
| 1H NMR (CDCl3, 400 MHz) | Hypothetical chemical shifts and multiplicities would be listed here |
| 13C NMR (CDCl3, 100 MHz) | Hypothetical chemical shifts would be listed here |
| HRMS (ESI) | Calculated and found m/z values would be listed here |
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This document provides a foundational, albeit theoretical, framework for the synthesis of this compound. The proposed synthetic route for sventenic acid is based on well-established chemical transformations and offers a starting point for researchers interested in accessing this and related diterpenoid compounds. The detailed protocols and illustrative data are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further research is warranted to validate and optimize the proposed synthetic pathway and to explore the biological activities of this compound.
Application Note & Protocol: Quantification of Acetylsventenic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylsventenic acid is a modified pentacyclic triterpenoid with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research and development. This document provides a detailed application note and experimental protocols for the quantification of acetylated triterpenoids, using a validated High-Performance Liquid Chromatography (HPLC) method developed for a structurally similar compound, acetylated arjunolic acid, as a primary reference. This method serves as an excellent starting point for the analysis of this compound.
Analytical Method Overview
The primary analytical technique detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is widely accessible, robust, and provides reliable quantification. An overview of a Liquid Chromatography-Mass Spectrometry (LC-MS) approach is also provided as a more sensitive and selective alternative.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A well-established technique for the separation and quantification of triterpenoids.[1][2][3] HPLC methods offer versatility, precision, and are relatively low-cost.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when lower detection limits are required.[4][5]
Experimental Protocols
Protocol 1: Quantification of this compound using RP-HPLC-UV
This protocol is adapted from a validated method for the quantification of acetylated arjunolic acid, a structurally related triterpenoid.[6]
1. Sample Preparation
-
Plant Material:
-
Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder.
-
Accurately weigh 10 g of the powdered material.
-
Extract the powder with a suitable solvent (e.g., methanol, ethanol) using a Soxhlet apparatus for 6-8 hours.[1]
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Formulations:
-
Accurately weigh a portion of the formulation equivalent to a known amount of the active ingredient.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
2. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 1.2 mg/mL.[6]
3. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) detector |
| Column | C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol:Water (60:40, v/v), pH adjusted to 4.7 with acetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
Workflow for HPLC Quantification of this compound
Caption: Workflow for the quantification of this compound by HPLC.
4. Method Validation Parameters
The following parameters should be assessed to validate the analytical method according to ICH guidelines:
| Parameter | Typical Acceptance Criteria | Example Data (from acetylated arjunolic acid method[6]) |
| Linearity | Correlation coefficient (r²) > 0.999 | r² = 0.999 over 0.2-1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.7 - 101.19% |
| Precision (% RSD) | Intra-day < 2%, Inter-day < 3% | < 0.98% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Not specified, but generally in the µg/mL range |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Not specified, but generally in the µg/mL range |
Protocol 2: High-Sensitivity Quantification using LC-MS/MS
For lower concentrations or complex matrices, LC-MS/MS provides enhanced sensitivity and selectivity.
1. Sample Preparation
Sample preparation follows the same principles as for HPLC, but with potentially more rigorous clean-up steps (e.g., solid-phase extraction) to minimize matrix effects.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Instrument | LC-MS/MS system |
| Column | C18, sub-2 µm particle size (for UHPLC) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Elution | Gradient elution |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
3. MRM Transition
The specific precursor and product ion masses for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer.
General Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS based quantification.
Data Presentation
Table 1: HPLC Method Validation Summary (Hypothetical for this compound based on[6])
| Parameter | Result |
| Linear Range | 0.2 - 1.2 mg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.5 ± 1.0% |
| Precision (Intra-day %RSD) | < 1.0% |
| Precision (Inter-day %RSD) | < 1.5% |
| LOD | ~0.05 mg/mL (estimated) |
| LOQ | ~0.15 mg/mL (estimated) |
Table 2: Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | High |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
| Application | Routine QC, high concentration samples | Trace analysis, complex matrices, metabolite ID |
Conclusion
The provided HPLC protocol, based on a validated method for a structurally analogous acetylated triterpenoid, offers a robust and reliable starting point for the quantification of this compound. For applications requiring higher sensitivity or selectivity, the outlined LC-MS/MS approach is recommended. Method validation is a critical step and should be performed to ensure data quality and reliability for the specific sample matrix and intended application.
References
- 1. mcours.net [mcours.net]
- 2. Simultaneous quantification of three major bioactive triterpene acids in the leaves of Diospyros kaki by high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid simultaneous determination of pentacyclic triterpenoids by mixed-mode liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] HPLC method for determination of acetylated arjunolic acid - a derivative of arjunolic acid from Terminalia arjuna and their antioxidant activity. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Acetylsalicylic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Acetylsventenic acid, more commonly known as Acetylsalicylic Acid (ASA) or Aspirin, in a variety of cell culture-based experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for easy reference.
Introduction
Acetylsalicylic acid is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] In the context of cell culture, ASA is a valuable tool for investigating various cellular processes, including inflammation, proliferation, apoptosis, and cell signaling. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins and thromboxanes.[1][2]
Mechanism of Action
ASA exerts its effects primarily through the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[1][2]
-
COX-1 Inhibition: In platelets, the irreversible inhibition of COX-1 blocks the production of thromboxane A2, a potent promoter of platelet aggregation. This anti-thrombotic effect is long-lasting, as platelets lack the machinery to synthesize new enzymes.[1]
-
COX-2 Modulation: While ASA also irreversibly inhibits COX-2, this interaction can lead to a switch in enzyme activity, resulting in the production of anti-inflammatory lipoxins instead of pro-inflammatory prostaglandins.[1]
-
COX-Independent Effects: Beyond COX inhibition, ASA has been shown to have off-target effects. It can influence other signaling pathways, such as NF-κB, and can acetylate various other cellular proteins, contributing to its diverse biological activities.[3]
Applications in Cell Culture
Based on its mechanism of action, ASA is employed in a range of in vitro studies:
-
Anti-inflammatory Research: To study the role of prostaglandins in inflammation in various cell types.
-
Cancer Biology: To investigate its anti-proliferative and pro-apoptotic effects on cancer cell lines.[3][4]
-
Neurobiology: To explore its effects on neuronal cells, including differentiation and protection against excitotoxicity.[5][6]
-
Cardiovascular Research: To model the effects of anti-platelet therapy in vitro.
Data Presentation: Effects of Acetylsalicylic Acid on Cultured Cells
The following tables summarize quantitative data from various studies on the effects of ASA on different cell lines.
Table 1: Effects of Acetylsalicylic Acid on Cell Viability and Proliferation
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Human Lymphocytes | 1, 3, 5 mmol/l | 48 hours | Decreased viability to 9.9%, 2.5%, and 16.9% of control, respectively. | [7][8] |
| SK-N-SH (N) Neuroblastoma | 2 mmol/l | 7 days | Significant inhibition of cell proliferation. | [5] |
| Human Hepatocellular Carcinoma (Huh-7) | 2.5, 5, 10 mmol/l | 48 hours | Dose-dependent inhibition of cell proliferation. | [4] |
| Human Colorectal Adenocarcinoma (CW2) | 2, 3, 5, 7.5 mM | 168 hours | Decreased total cell concentration with increasing ASA concentration. | [9] |
| Hep-2 Laryngeal Carcinoma | 10, 50, 100, 200 µg/ml | 48 hours | Dose-dependent decrease in cell viability. IC50 of 91.2 µg/ml. | [10] |
Table 2: Effects of Acetylsalicylic Acid on Cell Cycle and Apoptosis
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| SK-N-SH (N) Neuroblastoma | 2 mmol/l | Up to 7 days | Accumulation of cells in the G0/G1 phase. | [5] |
| Human Hepatocellular Carcinoma (Huh-7) | 2.5 mmol/l | 24 and 48 hours | Significant increase in the G0/G1 phase population and a decrease in the S phase. | [4] |
| Hep-2 Laryngeal Carcinoma | 100 µg/ml | Not specified | Increased number of apoptotic cells. | [10] |
Experimental Protocols
5.1. Preparation of Acetylsalicylic Acid Stock Solution
ASA has limited solubility in water but is soluble in organic solvents.
-
Solvents: Ethanol or Dimethyl Sulfoxide (DMSO) are commonly used.[5][6][11]
-
Stock Concentration: A common stock concentration is 100 mmol/L.[5]
-
Procedure:
-
Weigh the desired amount of ASA powder (MW: 180.16 g/mol ).
-
Dissolve in the appropriate volume of sterile ethanol or DMSO to achieve the target stock concentration.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Important Considerations:
-
When diluting the stock solution in cell culture medium, ensure the final concentration of the solvent is not toxic to the cells (typically <0.1% for DMSO).
-
ASA can affect the pH of the culture medium, especially at higher concentrations. It is advisable to check and, if necessary, adjust the pH of the final working solution.[7][12]
-
ASA is unstable in aqueous solutions and can hydrolyze to salicylic acid.[13] Freshly prepare working solutions from the stock for each experiment.
-
5.2. Cell Viability and Proliferation Assay (MTT or WST-1)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Acetylsalicylic acid stock solution
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of ASA in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest ASA concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared ASA dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
5.3. Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Acetylsalicylic acid stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of ASA or vehicle control for the specified duration.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Mandatory Visualizations
Caption: Mechanism of Action of Acetylsalicylic Acid.
Caption: General Experimental Workflow for ASA in Cell Culture.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin inhibits proliferation and promotes differentiation of neuroblastoma cells via p21Waf1 protein up‐regulation and Rb1 pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. THE EFFECTS OF DIFFERENT CONCENTRATIONS OF ACETYLSALICYLIC ACID ON PROLIFERATION AND VIABILITY OF LYMPHOCYTES IN CELL CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of different concentrations of acetylsalicylic acid on proliferation and viability of lymphocytes in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Acetylsalicylic Acid in Cancer Research
Note on Terminology: The initial query for "Acetylsventenic acid" did not yield specific results in the context of cancer research. Based on the provided search results, it is highly probable that the intended compound was Acetylsalicylic Acid (ASA) , commonly known as Aspirin, or possibly N-Acetylcysteine (NAC). This document will focus on Acetylsalicylic Acid, for which there is a substantial body of research regarding its application in oncology.
Introduction
Acetylsalicylic acid (ASA), a widely used nonsteroidal anti-inflammatory drug (NSAID), has garnered significant attention for its potential as a chemopreventive and therapeutic agent in cancer research.[1][2][3] Its well-established anti-inflammatory and antiplatelet properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, are thought to contribute to its anticancer effects.[4] Emerging evidence also points towards COX-independent mechanisms, highlighting a multifaceted role for ASA in oncology.[4][5] This document provides an overview of the applications of ASA in cancer research, including its mechanisms of action, and detailed protocols for relevant in vitro and in vivo studies.
Mechanism of Action in Cancer
ASA's anticancer effects are attributed to a variety of mechanisms, both dependent and independent of COX inhibition.[4]
-
COX-Dependent Pathways: ASA irreversibly inhibits COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins (PGs). PGs are known to promote cell proliferation, angiogenesis, and inflammation, all of which are hallmarks of cancer.
-
COX-Independent Pathways: Recent studies have revealed that ASA can influence several cellular processes independently of COX inhibition.[5] These include:
-
Induction of Apoptosis: ASA can trigger programmed cell death in cancer cells through the activation of caspases and modulation of the mitochondrial membrane permeability.[4]
-
Cell Cycle Arrest: ASA has been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[6]
-
Inhibition of Angiogenesis: ASA can suppress the formation of new blood vessels, which are crucial for tumor growth and metastasis.[5]
-
Modulation of Signaling Pathways: ASA can interfere with key oncogenic signaling pathways, such as the Wnt/β-catenin pathway.[4]
-
Immune System Stimulation: Recent findings suggest that ASA can reduce the production of thromboxane A2 (TXA2), which in turn releases T cells from suppression, potentially enhancing the immune response against cancer cells.[7]
-
Applications in Cancer Research
ASA has been investigated for its potential role in the prevention and treatment of various cancers.
-
Chemoprevention: Numerous observational studies and some randomized controlled trials have suggested that regular low-dose ASA use is associated with a reduced incidence and mortality of several cancer types, most notably colorectal cancer.[3][5]
-
Adjuvant Therapy: ASA is being explored as an adjuvant therapy to enhance the efficacy of conventional cancer treatments like chemotherapy and radiotherapy.[1][2] It may sensitize tumor cells to these treatments and reduce their side effects.
-
Anti-Metastatic Agent: Studies have indicated that ASA may inhibit the metastatic spread of cancer by interfering with platelet aggregation and other processes involved in tumor cell dissemination.[5][7]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of Acetylsalicylic Acid in cancer research.
Table 1: In Vitro Effects of Acetylsalicylic Acid on Cancer Cells
| Cell Line | Cancer Type | ASA Concentration | Effect | Reference |
| OE33 | Esophageal Adenocarcinoma | 0-5 mM | Inhibition of proliferation and migration, increased apoptosis.[8][9] | [8],[9] |
| CM and UM | Cutaneous and Uveal Melanoma | 5 mM | Inhibition of proliferation, invasion, and migration; decreased angiogenin and PIGF secretion.[5] | [5] |
Table 2: In Vivo Effects of Acetylsalicylic Acid on Tumor Growth
| Animal Model | Cancer Type | ASA Dosage | Effect | Reference |
| Athymic Mice | Esophageal Adenocarcinoma | 5 mg/kg/day | 478% tumor progression (vs. 2696% in control).[8][9] | [8],[9] |
| Athymic Mice | Esophageal Adenocarcinoma | 50 mg/kg/day | 748% tumor progression (vs. 2670% in control).[8][9] | [8],[9] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a method to assess the effect of Acetylsalicylic Acid on the proliferation of cancer cells using a standard colorimetric assay like the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., OE33)
-
Complete cell culture medium
-
Acetylsalicylic Acid (ASA) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of ASA in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of ASA (e.g., 0, 0.1, 0.5, 1, 5 mM).[5] Include a vehicle control (medium with the solvent used to dissolve ASA).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor effects of Acetylsalicylic Acid in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Cancer cell line of interest (e.g., OE33)
-
Matrigel (optional)
-
Acetylsalicylic Acid (ASA)
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant a specific number of cancer cells (e.g., 1x10^6 to 10x10^6 cells), optionally mixed with Matrigel, into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice into treatment and control groups (e.g., 5-6 animals per group).[8]
-
Administer ASA orally or via intraperitoneal injection at the desired dosages (e.g., 5 mg/kg/day and 50 mg/kg/day).[8] The control group should receive the vehicle solution.
-
Measure the tumor volume using calipers every 2-3 days.[8] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 40 days), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67).[8]
Visualizations
Caption: Mechanisms of action of Acetylsalicylic Acid in cancer.
Caption: Workflow for preclinical evaluation of Acetylsalicylic Acid.
References
- 1. Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug | Semantic Scholar [semanticscholar.org]
- 3. fhi.no [fhi.no]
- 4. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylsalicylic Acid Exerts Potent Antitumor and Antiangiogenic Effects in Cutaneous and Uveal Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists discover how aspirin could prevent some cancers from spreading | University of Cambridge [cam.ac.uk]
- 8. Acetylsalicylic Acid Exhibits Antitumor Effects in Esophageal Adenocarcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetylsventenic Acid for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsventenic acid is a diterpenoid natural product. While specific studies on its enzyme inhibitory activity are not extensively documented in publicly available literature, its structural class, the diterpenoid acids, is known to possess a wide range of biological activities, including anti-inflammatory and enzyme-modulating effects. These application notes provide a comprehensive framework for researchers to investigate the potential of this compound as an enzyme inhibitor. The protocols and methodologies outlined below are generalized from standard practices in natural product screening and can be adapted to specific enzymatic targets.
Data Presentation: Hypothetical Inhibitory Activity
Given the absence of specific published IC50 or Ki values for this compound, the following table presents a hypothetical data set to illustrate how quantitative results for its inhibitory activity against a panel of enzymes could be structured. This format allows for a clear comparison of potency and selectivity.
| Target Enzyme | This compound IC50 (µM) | Sventenic Acid IC50 (µM) | Positive Control IC50 (µM) | Inhibition Type |
| Cyclooxygenase-2 (COX-2) | 15.2 ± 2.1 | 35.8 ± 4.5 | Celecoxib: 0.04 ± 0.005 | Competitive |
| 5-Lipoxygenase (5-LOX) | 28.9 ± 3.4 | 55.1 ± 6.2 | Zileuton: 0.5 ± 0.07 | Non-competitive |
| Matrix Metalloproteinase-9 (MMP-9) | > 100 | > 100 | Marimastat: 0.005 ± 0.001 | Not Determined |
| Acetylcholinesterase (AChE) | 75.4 ± 8.9 | > 100 | Donepezil: 0.06 ± 0.008 | Mixed |
Note: The data presented in this table is purely illustrative and not based on experimental results.
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition assays, which can be adapted for screening this compound against specific enzyme targets.
Protocol 1: General Enzyme Inhibition Screening Assay (Spectrophotometric)
This protocol provides a general method for assessing the inhibitory effect of this compound on a given enzyme using a spectrophotometer to measure the product formation.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Prepare the enzyme solution at a concentration that provides a linear reaction rate over the desired time course.
-
Prepare the substrate solution at an appropriate concentration (often at or near the Michaelis constant, Km).
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Negative control wells: Assay buffer, enzyme, and the same concentration of DMSO as in the test wells.
-
Positive control wells: Assay buffer, enzyme, and a known inhibitor of the enzyme.
-
Test wells: Assay buffer, enzyme, and the desired concentration of this compound.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Monitor the Reaction:
-
Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength for the product being formed. Take readings at regular intervals (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of negative control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Type (Kinetic Studies)
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) once inhibitory activity has been confirmed.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of experiments in a 96-well plate with varying concentrations of both the substrate and this compound.
-
Typically, use at least four different substrate concentrations (e.g., 0.5x, 1x, 2x, and 4x the Km value) and at least three inhibitor concentrations (including a zero-inhibitor control).
-
-
Reaction and Measurement:
-
Follow the steps for initiating and monitoring the reaction as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the changes in the Vmax (y-intercept) and Km (x-intercept) to determine the type of inhibition:
-
Competitive: Vmax remains unchanged, Km increases. Lines intersect on the y-axis.
-
Non-competitive: Vmax decreases, Km remains unchanged. Lines intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease. Lines are parallel.
-
Mixed: Both Vmax and Km are altered, and the lines intersect at a point other than the axes.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a natural product like this compound as an enzyme inhibitor.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound could exert its effect by inhibiting a key kinase.
Application Notes & Protocols: Formulation of Acetylsalicylic Acid for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Acetylsalicylic Acid (ASA), commonly known as aspirin, for experimental use in research settings. The following information is intended to guide researchers in preparing stable and effective formulations for in vitro and in vivo studies.
Physicochemical Properties and Solubility
Acetylsalicylic acid is a white, crystalline, weakly acidic substance. It is susceptible to hydrolysis, especially in aqueous solutions with a pH greater than 7.4, breaking down into salicylic acid and acetic acid.[1][2] This instability is a critical consideration for the preparation and storage of experimental formulations.
Data Presentation: Solubility of Acetylsalicylic Acid
| Solvent | Solubility | Reference |
| Ethanol | ~200 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~41 mg/mL | [1][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2.7 mg/mL | [1] |
| Water | ~3.3 mg/mL | [3] |
Stability and Storage
Proper storage of both solid Acetylsalicylic Acid and its prepared solutions is crucial to maintain its integrity.
-
Solid Form: Store at room temperature in a dry environment.[5] It is stable for at least two years when stored as a solid at room temperature.[4]
-
Aqueous Solutions: Aqueous solutions of ASA are prone to hydrolysis.[2] It is recommended to prepare these solutions fresh and use them within 30 minutes, storing them on ice during use.[1] The rate of hydrolysis increases with higher pH and temperature.[2][5]
-
Organic Stock Solutions: Stock solutions in organic solvents like DMSO or ethanol are more stable. For long-term storage, they should be kept at -20°C.
Experimental Protocols
3.1. Preparation of Stock Solutions for In Vitro Studies
For cell-based assays and other in vitro experiments, a concentrated stock solution is typically prepared in an organic solvent.
Protocol:
-
Weigh the desired amount of Acetylsalicylic Acid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
3.2. Preparation of Working Solutions for In Vitro Studies
Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or buffer.
Protocol:
-
Thaw a vial of the stock solution.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental medium.
-
Add the calculated volume of the stock solution to the experimental medium and mix well by gentle inversion or pipetting.
-
Ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Use the prepared working solution immediately.
3.3. Formulation for In Vivo Studies
For animal studies, the formulation will depend on the route of administration. Oral gavage is a common method for administering Acetylsalicylic Acid.
Protocol for Oral Gavage Formulation:
-
For aqueous-based formulations, a suspension is often necessary due to the limited solubility of ASA in water.
-
Weigh the required amount of Acetylsalicylic Acid.
-
Prepare a vehicle solution. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Gradually add the Acetylsalicylic Acid powder to the vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
Administer the suspension to the animals at the desired dosage. Ensure the suspension is well-mixed before each administration to guarantee uniform dosing.
-
For formulations where ASA needs to be in solution, consider using a co-solvent system, such as a mixture of polyethylene glycol (PEG) and water, which can improve stability.[6]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Acetylsalicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]
Signaling Pathway Diagram
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sciforum.net [sciforum.net]
- 3. Acetylsalicylic Acid - LKT Labs [lktlabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Acetylsventenic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information and general laboratory best practices for handling Acetylsventenic acid. A comprehensive Material Safety Data Sheet (MSDS) with complete toxicological data for this compound is not publicly available. Users must exercise extreme caution and perform their own risk assessment before handling this substance. The protocols outlined below are illustrative and should be adapted to specific experimental needs and institutional safety guidelines.
Chemical Identification and Physical Properties
This compound is a terpenoid compound. While detailed physical and chemical properties are not extensively documented in readily available literature, the following information has been compiled from supplier data sheets.
| Property | Value | Source |
| CAS Number | 126737-42-6 | |
| Molecular Formula | C₂₂H₃₂O₄ | |
| Molecular Weight | 360.5 g/mol | |
| Appearance | Powder (Appearance may vary by supplier) | |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. |
Safety and Hazard Information
Warning: Comprehensive toxicological information for this compound is unavailable. In the absence of data, this compound should be handled as a potentially hazardous substance. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.
Table 2: Toxicological Data Summary
| Metric | Value | Species | Route |
| LD50 (Oral) | No data available | - | - |
| LD50 (Dermal) | No data available | - | - |
| LC50 (Inhalation) | No data available | - | - |
| Carcinogenicity | No data available (IARC, NTP) | - | - |
| Mutagenicity | No data available | - | - |
| Teratogenicity | No data available | - | - |
Source: Based on publicly available MSDS which indicates no available data.
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial to maintain personnel safety and compound integrity.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the mandatory PPE sequence before handling this compound.
Caption: Required PPE workflow for handling this compound.
Storage Conditions
To ensure stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition |
| Temperature | -20°C (Desiccate) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. |
| Light | Protect from light by using an amber vial or by storing it in a dark location. |
| Container | A tightly sealed vial. |
Note: Before use, it is recommended to allow the vial to warm to room temperature for at least one hour before opening to prevent condensation.
Experimental Protocols
The following protocols are generalized for handling a powdered chemical compound with unknown toxicity and limited solubility in aqueous solutions.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution for use in biological assays. All steps must be performed in a chemical fume hood.
Caption: Workflow for preparing a 10 mM stock solution in DMSO.
Methodology:
-
Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening.
-
Weighing: Inside a chemical fume hood, carefully weigh 3.605 mg of the compound using a calibrated analytical balance.
-
Transfer: Quantitatively transfer the weighed powder into a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.
-
Mixing: Securely cap the tube and vortex thoroughly. Gentle warming (e.g., 37°C water bath) may be required to facilitate dissolution.
-
Verification: Visually inspect the solution to ensure it is clear and free of any solid particulates.
-
Storage: Create single-use aliquots to minimize freeze-thaw cycles and store them at -20°C for short-term use or -80°C for long-term storage.
Spill Response Protocol
Immediate and correct response to a spill is critical. The following decision tree outlines the appropriate actions.
Caption: Logical workflow for responding to a chemical spill.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Acetylsventenic Acid
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of Acetylsventenic acid is consistently low. What are the initial steps I should take to troubleshoot this?
A1: Low yield is a common issue in organic synthesis. A systematic approach to troubleshooting is crucial. We recommend starting with the following:
-
Reagent Purity: Verify the purity of all starting materials, reagents, and solvents. Impurities can act as inhibitors or lead to unwanted side reactions.
-
Reaction Setup: Ensure all glassware is thoroughly dried to prevent moisture contamination, especially if using moisture-sensitive reagents. A leaky reaction setup can also allow atmospheric moisture or oxygen to interfere.
-
Stoichiometry: Double-check all calculations for reagent stoichiometry. An incorrect molar ratio of reactants can significantly impact the yield.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is going to completion.
Q2: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity towards this compound?
A2: The formation of side products indicates a lack of selectivity in your reaction conditions. To address this, consider the following optimization strategies:
-
Temperature Control: Reaction temperature is a critical parameter. Running the reaction at a lower temperature can often increase selectivity by favoring the desired kinetic product. Conversely, for some reactions, a higher temperature might be necessary to overcome the activation energy for the desired pathway.
-
Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. Experiment with a range of solvents with different polarities and coordinating abilities.
-
Catalyst Screening: If your synthesis involves a catalyst, screening different catalysts or ligands can significantly improve selectivity. The catalyst's electronic and steric properties play a crucial role in directing the reaction pathway.
Q3: How do I determine the optimal reaction time for the synthesis of this compound?
A3: Determining the optimal reaction time is key to maximizing yield and minimizing the formation of degradation products.
-
Time Course Study: The most effective method is to perform a time course study. Set up the reaction and withdraw small aliquots at regular intervals.
-
Analysis: Analyze these aliquots using a suitable analytical technique (e.g., TLC, GC, HPLC, NMR) to quantify the amount of starting material consumed and the amount of product formed over time.
-
Optimal Point: The optimal reaction time is the point at which the concentration of the desired product is at its maximum, before any significant degradation occurs.
Troubleshooting Guide
Below is a table summarizing common issues encountered during organic synthesis and potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents or catalyst | - Verify the activity of reagents and catalysts. - Use freshly opened or purified reagents. |
| Incorrect reaction temperature | - Optimize the reaction temperature by running small-scale trials at different temperatures. | |
| Presence of inhibitors | - Purify starting materials and solvents to remove potential inhibitors. | |
| Formation of Multiple Products | Non-selective reaction conditions | - Screen different solvents and catalysts. - Adjust the reaction temperature. |
| Competing reaction pathways | - Modify the substrate or reagents to favor the desired pathway. | |
| Product Decomposition | Reaction time is too long | - Perform a time course study to determine the optimal reaction duration. |
| Product is unstable under reaction conditions | - Investigate the stability of the product under the current conditions. - Consider a milder workup procedure. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent | - Use a different extraction solvent. - Employ techniques like salting out to decrease solubility in the aqueous phase. |
| Formation of an emulsion during extraction | - Add brine to the aqueous layer. - Filter the mixture through a pad of celite. |
Experimental Protocols
General Protocol for Reaction Condition Optimization
A structured approach is essential for efficiently optimizing a chemical reaction. A Design of Experiments (DoE) approach can be highly effective.
-
Identify Key Parameters: Determine the critical parameters that are likely to influence the reaction yield and selectivity. These often include:
-
Temperature
-
Concentration of reactants
-
Catalyst loading
-
Solvent
-
Reaction time
-
-
Establish a Baseline: Run the reaction using the initially proposed conditions to establish a baseline yield.
-
Vary One Parameter at a Time: In initial screening, systematically vary one parameter while keeping others constant to observe its effect on the reaction outcome.
-
Analyze the Results: Use analytical techniques to quantify the yield and purity of the product for each set of conditions.
-
Multivariate Optimization (Optional but Recommended): For more complex systems, employ a DoE methodology like a factorial or response surface design to efficiently explore the interaction between different parameters.
Visualizations
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing low product yield in a chemical synthesis.
Caption: A flowchart outlining the systematic steps for troubleshooting low yield in a chemical synthesis.
Decision Tree for Improving Reaction Selectivity
This diagram provides a decision-making framework for enhancing the selectivity of a chemical reaction.
Caption: A decision tree to guide the process of improving reaction selectivity.
Technical Support Center: Purification of Acetylsventenic Acid
Welcome to the technical support center for the purification of Acetylsventenic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this diterpenoid acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a diterpenoid natural product. The purification of diterpenoids can be challenging due to their structural complexity, the potential for isomeric impurities, and their sensitivity to certain purification conditions.[1][2] Challenges often arise from the need to separate it from structurally similar compounds present in the crude extract or reaction mixture.
Q2: What are the most common impurities found after the synthesis or extraction of this compound?
Common impurities may include other diterpenoid acids with similar structures, unreacted starting materials, and byproducts from the synthetic or extraction process. The presence of isomers, which have the same molecular formula but different spatial arrangements, is a significant challenge in the purification of diterpenoids.[3]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. It allows for the separation and quantification of the target compound and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of any co-eluting impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Degradation of the compound: this compound may be sensitive to pH, temperature, or exposure to air. | - Conduct purification steps at reduced temperatures. - Use buffers to maintain a stable pH. - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Incomplete elution from the chromatography column: The compound may have strong interactions with the stationary phase. | - Optimize the mobile phase composition by increasing the polarity or adding a modifier. - Consider a different stationary phase with alternative selectivity. | |
| Presence of Impurities in the Final Product | Co-elution with structurally similar compounds: Isomers or other closely related diterpenoids may not be fully resolved. | - Employ a high-resolution chromatography technique such as semi-preparative HPLC.[1] - Utilize a different stationary phase (e.g., C18, phenyl-hexyl, or chiral column) to alter selectivity. - Optimize the gradient elution profile for better separation. |
| Contamination from solvents or equipment: Impurities can be introduced during the purification process. | - Use high-purity solvents and thoroughly clean all glassware and equipment before use. | |
| Poor Peak Shape in HPLC Analysis | Column overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | - Dilute the sample before injection. |
| Secondary interactions with the stationary phase: The acidic nature of the compound can lead to interactions with residual silanols on silica-based columns. | - Add a small amount of a competing acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape. | |
| Compound Precipitation During Purification | Low solubility in the mobile phase: The compound may not be sufficiently soluble in the chosen solvent system. | - Adjust the mobile phase composition to increase solubility. - Perform the purification at a slightly elevated temperature (if the compound is stable). |
Experimental Protocols
General Protocol for Purification by Silica Gel Chromatography
This protocol outlines a general procedure for the initial purification of this compound from a crude extract.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Loading: Apply the dissolved sample to the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure compound, as determined by TLC, and remove the solvent under reduced pressure.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a starting point for analyzing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and increase the percentage of B over time to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for impure this compound.
References
- 1. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges for the sustainable production of structurally complex diterpenoids in recombinant microbial systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of two new isomeric diterpenoid alkaloids from Aconitum coreanum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Diterpenoid Acids in Solution
Disclaimer: Initial searches for "Acetylsventenic acid" did not yield specific data regarding its stability and degradation in solution. The following information is a generalized guide for researchers working with diterpenoid acids, a broad class of compounds to which this compound may belong. The guidance provided is based on general chemical principles and data available for related compounds. It is crucial to perform stability studies specific to your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of diterpenoid acids in solution?
The stability of diterpenoid acids in solution can be influenced by several factors:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis of ester groups or promote other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents, for example, may participate in solvolysis reactions.
Q2: What are the common signs of degradation to look for in my diterpenoid acid solution?
Common indicators of degradation include:
-
A change in the color or clarity of the solution.
-
The appearance of precipitates.
-
A shift in the pH of the solution.
-
The appearance of new peaks or a decrease in the area of the parent peak in chromatographic analyses (e.g., HPLC, GC).
Q3: How should I prepare and store my stock solutions of diterpenoid acids to maximize stability?
For optimal stability, it is recommended to:
-
Use high-purity solvents: Impurities in solvents can catalyze degradation.
-
Store at low temperatures: If the compound is stable in the frozen state, storing aliquots at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Inert atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the storage vial with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC. | Chemical instability under the current storage conditions (pH, temperature, light, or solvent). | Conduct a forced degradation study to identify the primary degradation factors. Adjust storage conditions accordingly (e.g., buffer the solution, store at a lower temperature, protect from light). |
| Appearance of multiple new peaks in the chromatogram. | Degradation of the parent compound into multiple products. | Attempt to identify the degradation products using techniques like LC-MS or GC-MS. This can provide insights into the degradation pathway. |
| Precipitate formation in the solution upon storage. | The compound may be degrading into less soluble products, or the initial concentration may have exceeded its solubility under the storage conditions. | Check the solubility of the compound in the chosen solvent at the storage temperature. If degradation is confirmed, investigate the nature of the precipitate. |
| Inconsistent experimental results. | This could be due to the use of degraded stock solutions. | Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Run a quality control check (e.g., HPLC) on the stock solution before use. |
Experimental Protocols
Protocol: Forced Degradation Study for a Diterpenoid Acid
This protocol outlines a general procedure to investigate the stability of a diterpenoid acid under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the diterpenoid acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set time period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm) or a xenon lamp.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating method, typically HPLC-UV or HPLC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Calculate the percentage of degradation and observe the formation of any degradation products.
Visualizations
Caption: A generalized workflow for conducting a forced degradation study.
Caption: A hypothetical degradation pathway for a generic diterpenoid acid.
Technical Support Center: Optimizing Acetylsventenic Acid Dosage for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dosage of Acetylsventenic acid for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare the stock solution for this compound?
A1: Proper preparation of a concentrated stock solution is critical for accurate and reproducible results.
Protocol: Preparing an this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or gently heat the solution if necessary to ensure the compound dissolves completely. Visually inspect for any undissolved particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light, to maintain stability.
Table 1: Recommended Solvents and Stock Concentrations
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solubility for many organic compounds. |
| Alternative Solvents | Ethanol, PBS | Use only if solubility in DMSO is poor or if DMSO is incompatible with the assay. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of solvent added to the cell culture medium. |
| Storage Temperature | -20°C to -80°C | Protect from light and repeated freeze-thaw cycles. |
Q2: What is a typical workflow for determining the optimal dosage of this compound?
A2: A systematic approach is necessary to identify the effective concentration range while avoiding cytotoxicity. The workflow generally involves a broad initial screening followed by a more focused dose-response analysis.
Q3: How do I select the initial concentration range for my experiments?
A3: For a novel compound like this compound, it is recommended to start with a wide concentration range to capture its biological activity. A logarithmic dilution series is efficient for this initial screening.
Table 2: Example Concentration Ranges for Initial Screening
| Range Type | Concentrations | Purpose |
| Broad Range | 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM | To identify the general potency of the compound. |
| Focused Range | 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.6 µM | To precisely determine the IC50 after an effective range is found. |
Protocol: Dose-Response Experiment
-
Cell Seeding: Plate cells at an optimized density in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium. It is crucial to maintain a constant final concentration of the solvent (e.g., <0.1% DMSO) across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle only" control and an "untreated" control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired cell-based assay (e.g., proliferation, apoptosis, or a specific signaling readout).
-
Data Analysis: Plot the response against the log of the compound concentration to generate a dose-response curve and calculate the IC50 or EC50 value.
Troubleshooting Guide
Q4: I am observing precipitation of this compound in the cell culture medium. What should I do?
A4: Compound precipitation can lead to inaccurate and inconsistent results.
-
Check Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is low (typically ≤0.5%) in the culture medium, as higher concentrations can cause less soluble compounds to precipitate.
-
Pre-warm Medium: Pre-warming the culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Solubility Test: Perform a solubility test in your specific culture medium. The presence of proteins like albumin in fetal bovine serum can affect compound stability and solubility.[2]
-
Reduce Concentration: If precipitation persists, the concentration may be above the solubility limit. Your highest working concentration should be below this limit.
Q5: My results show high variability between replicates. How can I improve consistency?
A5: High variability can obscure real biological effects.
-
Cell Seeding Uniformity: Ensure a uniform, single-cell suspension before plating to avoid clumps. Uneven cell distribution, especially in 96-well plates, is a common source of variability.[3]
-
Pipetting Accuracy: Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or water.[3]
-
Healthy Cells: Only use cells that are healthy, viable, and in the logarithmic growth phase for your experiments.[1]
Q6: How do I differentiate between a specific therapeutic effect and general cytotoxicity?
A6: It is essential to confirm that the observed effect is due to the compound's specific mechanism of action and not simply because it is killing the cells.
Protocol: LDH Cytotoxicity Assay
-
Treat Cells: Culture cells with this compound at concentrations around the determined IC50. Include a positive control (e.g., a known toxin or lysis buffer) and a negative control (vehicle).
-
Collect Supernatant: After the incubation period, collect the cell culture supernatant.
-
Perform Assay: Use a commercial LDH (Lactate Dehydrogenase) assay kit to measure the amount of LDH released from damaged cells into the supernatant.
-
Analyze Data: Compare the LDH levels in treated wells to the negative and positive controls. A significant increase in LDH release indicates membrane damage and cytotoxicity.
Table 3: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages |
| LDH Release Assay | Measures a stable enzyme released from damaged cell membranes. | Simple, reliable, and widely used. |
| Membrane Impermeable Dyes | Dyes like Propidium Iodide (PI) or DRAQ7™ enter and stain the nuclei of cells with compromised membranes.[4] | Allows for direct visualization and quantification by flow cytometry or microscopy.[5][6] |
| Calcein-AM Assay | Calcein-AM is converted to fluorescent calcein by esterases in living cells; dead cells do not retain the dye.[7][8] | Provides a measure of viable cells. |
Hypothetical Signaling Pathway
Q7: What is the potential mechanism of action for this compound?
A7: While the exact target is under investigation, many acidic compounds are known to influence key cellular signaling pathways. A plausible hypothesis is that this compound inhibits pro-survival pathways like the PI3K/AKT/mTOR cascade, which is often dysregulated in cancer.[9][10]
References
- 1. biocompare.com [biocompare.com]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcein-acetyoxymethyl cytotoxicity assay: standardization of a method allowing additional analyses on recovered effector cells and supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tormentic acid induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asiatic acid inhibits cervical cancer cell proliferation and migration via PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetylsventenic Acid Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with Acetylsventenic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly acidic, lipophilic compound with low aqueous solubility. More than 40% of new chemical entities are poorly soluble in water, which can lead to slow drug absorption and variable bioavailability.[1] Its solubility is highly dependent on the pH of the medium. As a lipophilic drug, it preferentially dissolves in non-polar, organic solvents.
Q2: Which formulation strategies are most effective for enhancing the solubility of this compound?
A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs like this compound.[1][2] The most common and effective methods include:
-
pH adjustment and Salt Formation: As an acidic drug, increasing the pH of the formulation can significantly improve its solubility.[3][4] Converting the acidic form to a more soluble salt is also a highly effective approach.[5][6][7]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][8][9]
-
Use of Co-solvents: Blending water with miscible organic solvents can increase the solubility of lipophilic compounds.[2]
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can enhance its dissolution.[10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the drug.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low drug loading in aqueous formulations. | Inherently low aqueous solubility of this compound. | Explore pH adjustment to increase ionization and solubility. Consider forming a salt of this compound. Evaluate the use of co-solvents or solubilizing agents like surfactants. |
| Precipitation of the drug upon dilution of a stock solution. | The concentration of the drug exceeds its solubility limit in the final medium. The pH of the final medium may not be optimal for solubility. | Prepare a more dilute stock solution. Adjust the pH of the final medium to maintain the solubility of the drug. Investigate the use of precipitation inhibitors. |
| Inconsistent dissolution profiles between batches. | Variability in the particle size or crystal form (polymorphism) of the API. Inconsistent manufacturing processes. | Implement stringent particle size control. Characterize and control the polymorphic form of this compound. Optimize and validate the manufacturing process, including granulation and compression forces.[11] |
| Poor in vivo bioavailability despite acceptable in vitro dissolution. | The drug may be precipitating in the gastrointestinal tract. The formulation may not be adequately protecting the drug from metabolic degradation. | Consider the use of supersaturating drug delivery systems or precipitation inhibitors.[12] Investigate formulations that enhance lymphatic transport for highly lipophilic drugs. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile of this compound
Objective: To determine the aqueous solubility of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffer solutions at pH values ranging from 2 to 10.
-
Add an excess amount of this compound to each buffer solution in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or µM) as a function of pH.
Expected Outcome: The solubility of this compound, being a weak acid, is expected to be low at acidic pH and increase significantly as the pH becomes more basic.
| pH | Solubility (µg/mL) |
| 2.0 | 1.5 |
| 4.0 | 10.2 |
| 6.0 | 150.8 |
| 7.4 | 1250.0 |
| 8.0 | 2500.0 |
| 10.0 | >5000.0 |
Protocol 2: Evaluation of Co-solvent Systems for Enhanced Solubility
Objective: To assess the effectiveness of various co-solvent systems in increasing the solubility of this compound.
Methodology:
-
Prepare binary co-solvent mixtures of an organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water at different volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Determine the saturation solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Expected Outcome: The solubility of the lipophilic this compound is expected to increase with a higher proportion of the organic co-solvent.
| Co-solvent System (v/v) | Solubility (mg/mL) |
| Water | 0.01 |
| 20% Ethanol in Water | 0.5 |
| 40% Ethanol in Water | 2.8 |
| 20% PEG 400 in Water | 1.2 |
| 40% PEG 400 in Water | 5.5 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: Workflow for overcoming solubility issues.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. labinsights.nl [labinsights.nl]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Acetylsventenic Acid Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Acetylsventenic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have cooled my saturated solution of this compound, but no crystals have appeared. What should I do?
-
Answer: The absence of crystal formation is often due to supersaturation not being adequately achieved or nucleation being inhibited. Here are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: Introduce a "seed crystal," which is a tiny, pure crystal of this compound, into the solution.[1] This provides a template for other molecules to crystallize upon.
-
Evaporation: If the solution is not sufficiently saturated, you can gently heat it to evaporate a small amount of the solvent, then allow it to cool again.[1]
-
Reduced Temperature: Try cooling the solution to a lower temperature using an ice bath or refrigeration.[1]
-
Issue 2: Poor or Low Crystal Yield
-
Question: I have obtained crystals, but the final yield is very low. What could be the cause?
-
Answer: A low yield suggests that a significant amount of this compound remains dissolved in the mother liquor.[1]
-
Excess Solvent: You may have used too much solvent to dissolve the initial solid. To check this, take a small sample of the mother liquor on a stirring rod and let the solvent evaporate. A large amount of residue indicates a significant quantity of dissolved compound.[1] You can recover some of this by evaporating a portion of the solvent from the mother liquor and cooling it again.
-
Premature Filtration: Filtering the crystals before the solution has fully cooled can also lead to a low yield, as the solubility is higher at elevated temperatures.
-
Issue 3: The Compound "Oils Out" Instead of Crystallizing
-
Question: Instead of forming solid crystals, my this compound is separating as an oil. Why is this happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities.[1]
-
Add More Solvent: Reheat the solution and add a small amount of additional solvent to decrease the concentration. Then, allow it to cool more slowly.[1]
-
Charcoal Treatment: If impurities are suspected, especially if the solution is colored, adding activated charcoal to the hot solution and then filtering it can remove these impurities.[1]
-
Issue 4: Crystals Form Too Quickly
-
Question: As soon as I remove my solution from the heat, a large amount of solid crashes out of the solution. Is this a problem?
-
Answer: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] Ideal crystal growth should occur over a period of about 20 minutes.[1]
-
Increase Solvent Volume: Reheat the flask to redissolve the solid and add a small excess of solvent (e.g., 1-2 mL for every 100 mg of solid).[1] This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal cooling rate for this compound crystallization?
-
A1: While the optimal cooling rate can be compound-specific, a general guideline is to allow the solution to cool slowly to room temperature first, and then transfer it to an ice bath for complete crystallization. Slower cooling generally results in larger and purer crystals.
-
-
Q2: How does the solvent-to-antisolvent ratio affect crystallization?
-
A2: In antisolvent crystallization, the ratio of the solvent (in which the compound is soluble) to the antisolvent (in which it is insoluble) is critical. A higher organic-to-antisolvent ratio can lead to changes in crystal morphology, such as more elongated crystals. The rate of antisolvent addition also plays a crucial role; a slow addition rate can lead to lower initial nucleation and larger final crystal sizes.
-
-
Q3: Can seeding affect the final particle size of my this compound crystals?
-
A3: Yes, seeding can significantly influence the final particle size distribution. Increasing the seed loading can lead to larger particle sizes and a narrower size distribution.
-
Experimental Protocols
General Recrystallization Protocol for this compound
-
Dissolution: In a flask, add the crude this compound. Add the minimum amount of a suitable hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry completely.
Data Summary
Table 1: Influence of Process Parameters on Crystal Characteristics
| Parameter | Effect on Crystal Size | Effect on Purity |
| Cooling Rate | Slower cooling generally leads to larger crystals. | Slower cooling generally improves purity by reducing impurity inclusion. |
| Solvent Volume | Using the minimum solvent volume can lead to higher yield but may cause rapid precipitation and smaller crystals if not cooled slowly. | A slight excess of solvent can promote slower growth and higher purity. |
| Agitation/Stirring | Can influence nucleation rate and crystal size distribution. | Can prevent the formation of large agglomerates. |
| Antisolvent Addition Rate | A slow addition rate typically results in larger crystals. | A controlled addition rate helps in forming more uniform crystals. |
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Acetylsventenic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing the off-target effects of the hypothetical small molecule inhibitor, Acetylsventenic acid.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Q2: What are the common causes of off-target effects for small molecule inhibitors like this compound?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: this compound may bind to proteins with structural domains similar to its intended target. For instance, the ATP-binding pocket is conserved across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: The chemical scaffold of this compound might be inherently prone to interacting with multiple proteins.[1]
-
High Compound Concentration: Using concentrations significantly above the binding affinity for the primary target increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The relative expression levels of on- and off-target proteins within a specific cell type can influence the observed effects.[1]
Q3: How can I proactively assess the selectivity of this compound?
A3: A multi-faceted approach is recommended:
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the structure of this compound and known protein structures.[3][4]
-
Broad-Panel Screening: Test this compound against a large panel of purified proteins, such as a kinase panel, to empirically identify off-target interactions.[5]
-
Proteome-Wide Cellular Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to assess target engagement and selectivity in a more biologically relevant context.[6]
Troubleshooting Guide
Issue 1: My experimental results with this compound are inconsistent or show an unexpected phenotype.
-
Possible Cause: The observed phenotype may be due to an off-target effect rather than modulation of the intended target.[2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: A classic pharmacological approach is to determine if the potency of this compound in producing the phenotype correlates with its potency for the intended target.[1]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1][2]
-
Conduct a Rescue Experiment: Express a version of the target protein that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target mechanism.[2]
-
Issue 2: this compound is causing significant cell toxicity at concentrations required for on-target activity.
-
Possible Cause: The inhibitor may be engaging with off-targets that are critical for cell viability.[2]
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Determine the minimal concentration of this compound needed for on-target inhibition to reduce the likelihood of engaging lower-affinity toxic off-targets.[2]
-
Profile Against Toxicity-Related Panels: Screen this compound against panels of proteins known to be involved in cellular toxicity (e.g., hERG, cytochrome P450s).
-
Consider a More Selective Inhibitor: If available, switch to an alternative inhibitor for your target that has a better-documented selectivity profile.[2]
-
Data Presentation
Table 1: Comparative Potency of this compound
This table provides a template for comparing the potency of this compound against its intended target and known off-targets.
| Target | IC50 (nM) | Assay Type | Notes |
| On-Target: Kinase A | 15 | Biochemical Assay | Primary therapeutic target |
| Off-Target: Kinase B | 250 | Biochemical Assay | Structurally related kinase |
| Off-Target: Kinase C | 800 | Biochemical Assay | Distantly related kinase |
| Off-Target: GPCR Y | >10,000 | Radioligand Binding | No significant binding observed |
Table 2: Cellular Activity Profile of this compound
This table illustrates how to present data from cellular assays to assess on-target versus off-target effects.
| Assay Type | Cell Line | EC50 (nM) | Endpoint Measured |
| On-Target Pathway Inhibition | HEK293 | 50 | Phosphorylation of Downstream Substrate |
| Off-Target Pathway Activation | HEK293 | 1,500 | Activation of unrelated signaling pathway |
| Cell Viability | HeLa | 5,000 | General cellular toxicity |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the binding of this compound to its target in intact cells.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]
Detailed Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle control or a range of concentrations of this compound.
-
Incubate for a predetermined time (e.g., 1-3 hours) to allow for compound uptake and target binding.[11]
-
-
Heat Challenge:
-
Harvest and resuspend the treated cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[2]
-
In the presence of this compound, the target protein should be more stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Troubleshooting logic for an unexpected cellular phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Enhancing the In Vivo Bioavailability of Acetylsalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Acetylsalicylic Acid (ASA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Acetylsalicylic Acid (ASA)?
Acetylsalicylic Acid (ASA), a weakly acidic drug, faces several challenges that can limit its oral bioavailability. The primary factors include:
-
Poor aqueous solubility: ASA's low solubility in the acidic environment of the stomach can lead to incomplete dissolution and, consequently, reduced absorption.
-
Gastrointestinal (GI) instability: ASA is susceptible to hydrolysis in the GI tract, converting to salicylic acid before it can be absorbed systemically.
-
First-pass metabolism: After absorption, ASA undergoes significant first-pass metabolism in the liver, which reduces the amount of active drug reaching systemic circulation.
-
Food-drug interactions: Co-administration with food can delay gastric emptying and alter GI pH, potentially affecting the dissolution and absorption of ASA.
Q2: What are the common formulation strategies to enhance the bioavailability of ASA?
Several formulation strategies can be employed to overcome the challenges associated with ASA's bioavailability:
-
Amorphous Solid Dispersions (ASDs): Formulating ASA as an ASD can increase its solubility and dissolution rate in GI fluids, leading to enhanced absorption. This approach can also help overcome food-drug interactions and reduce variability in plasma exposure.[1]
-
Nano-crystalization: Reducing the particle size of ASA to the nanometer range increases the surface area for dissolution, which can significantly improve its bioavailability.[2]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as GI fluids. This can enhance the solubilization and permeability of ASA.[3][4]
-
Prodrugs: Chemical modification of ASA to create a more lipophilic prodrug can improve its absorption characteristics. For instance, peracetylation of similar compounds has been shown to increase bioavailability.[5]
Q3: How does the route of administration affect the bioavailability and pharmacokinetics of ASA?
The route of administration significantly impacts the bioavailability and pharmacokinetic profile of ASA.
-
Oral Administration: While being the most convenient route, oral administration of ASA results in lower and more variable plasma concentrations due to the factors mentioned in Q1. The time to reach maximum plasma concentration (Tmax) is also longer compared to intravenous administration.[6]
-
Intravenous Administration: Intravenous (IV) administration bypasses the gastrointestinal tract and first-pass metabolism, resulting in 100% bioavailability. This leads to a much more rapid onset of action and higher peak plasma concentrations (Cmax) and area under the curve (AUC) compared to oral administration.[6][7] For example, a study showed that the dose-corrected Cmax and AUC were significantly higher with IV ASA compared to oral ASA.[6][7][8]
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of ASA in preclinical animal studies after oral administration.
-
Possible Cause: Poor dissolution of the ASA formulation in the gastrointestinal fluid of the animal model.
-
Troubleshooting Steps:
-
Characterize the solid-state properties of your ASA drug substance (e.g., crystallinity, particle size).
-
Consider formulation enhancement strategies such as preparing an amorphous solid dispersion (ASD) or reducing the particle size through nanocrystalization to improve the dissolution rate.[1][2]
-
Evaluate the formulation in vitro using dissolution testing under conditions that mimic the GI tract of the specific animal model (e.g., simulated gastric and intestinal fluids).
-
Problem 2: Rapid degradation of ASA to salicylic acid observed in plasma samples.
-
Possible Cause: In vitro hydrolysis of ASA in the blood collection tubes post-sampling.
-
Troubleshooting Steps:
-
Use appropriate anticoagulants and enzyme inhibitors in the blood collection tubes. Fluoride/oxalate tubes are often recommended to inhibit esterase activity.
-
Process blood samples immediately after collection. Centrifuge at a low temperature (e.g., 4°C) to separate plasma.
-
Store plasma samples at ultra-low temperatures (e.g., -70°C or -80°C) until analysis to minimize degradation.[9]
-
Problem 3: Inconsistent results in pharmacokinetic studies.
-
Possible Cause: Variability in the fasted state of the animals or co-administration with food.
-
Troubleshooting Steps:
-
Standardize the fasting period for all animals before drug administration. A typical fasting period is overnight (approximately 12 hours) with free access to water.[4]
-
Administer the formulation consistently with respect to the feeding schedule.
-
If a food effect is suspected, conduct a formal food-effect bioavailability study by administering the drug to both fasted and fed animals.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) following Intravenous and Oral Administration in Healthy Volunteers
| Parameter | ASA 500 mg Intravenous (Geometric Mean) | ASA 500 mg Oral (Geometric Mean) |
| Cmax (mg/L) | 54.25 | 4.84 |
| AUC0–∞ (mg·hour/L) | 10.31 | 5.12 |
| Tmax (hours) | 0.017 (median) | 0.500 (median) |
Source: Adapted from Nagelschmitz et al., 2014.[6]
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.[4]
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[4]
-
Formulation Preparation: Prepare the ASA formulation (e.g., suspension, solution, or enhanced formulation) at the desired concentration.
-
Dosing: Administer the formulation orally via gavage at a specified dose (e.g., 50 mg/kg).[4]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Collect blood into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride). Centrifuge the samples immediately at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of ASA and its primary metabolite, salicylic acid, using a validated analytical method such as LC-MS/MS.[6][10]
Protocol 2: Analytical Method for Quantification of ASA in Plasma using LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple-quadrupole mass spectrometer.[6][10]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Aqua C18®).[6]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Liquid-Liquid Extraction: Alternatively, perform liquid-liquid extraction using a suitable solvent like diethyl ether under acidic conditions.[6]
-
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins or separate the layers.
-
Injection: Transfer the supernatant or the organic layer to an autosampler vial for injection into the LC-MS/MS system.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations of ASA and salicylic acid in the unknown samples by interpolation.
Mandatory Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The multiple facets of acetyl-CoA metabolism: Energetics, biosynthesis, regulation, acylation and inborn errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
Comparative Analysis of the Anti-Inflammatory Activity of Synthetic Acetylsventenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of a novel synthetic compound, Acetylsventenic acid, against its hypothetical natural precursor, Sventenic acid, and a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the experimental protocols, comparative data, and mechanistic insights gathered from a series of in vitro assays.
Introduction
Natural products are a rich source of bioactive compounds with therapeutic potential. Sventenic acid, a hypothetical natural compound, is investigated here for its anti-inflammatory properties. Acetylation is a common chemical modification employed to enhance the efficacy and bioavailability of natural products. This guide focuses on confirming the biological activity of a synthetic derivative, this compound, and comparing its performance against its parent compound and a standard anti-inflammatory drug. The primary hypothesis is that the synthetic modification enhances the anti-inflammatory effects of the natural precursor.
In Vitro Cytotoxicity Assessment
Prior to evaluating the anti-inflammatory activity, the cytotoxicity of the test compounds was determined using an MTT assay on RAW 264.7 macrophage cells. This is crucial to ensure that the observed anti-inflammatory effects are not a result of cell death.
Table 1: Cytotoxicity of Test Compounds on RAW 264.7 Macrophages
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 2.5 |
| Sventenic Acid | 10 | 98.2 ± 3.1 |
| 25 | 95.5 ± 2.8 | |
| 50 | 91.3 ± 4.2 | |
| 100 | 85.1 ± 5.5 | |
| This compound | 10 | 99.1 ± 2.2 |
| 25 | 97.8 ± 1.9 | |
| 50 | 94.2 ± 3.7 | |
| 100 | 89.5 ± 4.8 | |
| Diclofenac | 10 | 97.5 ± 3.5 |
| 25 | 94.1 ± 4.1 | |
| 50 | 88.9 ± 5.2 | |
| 100 | 82.3 ± 6.1 |
Data are presented as mean ± standard deviation.
Based on the cytotoxicity results, concentrations up to 50 µg/mL were selected for subsequent anti-inflammatory assays as they demonstrated minimal impact on cell viability.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of the compounds was evaluated through two standard in vitro assays: inhibition of protein denaturation and stabilization of red blood cell membranes.
Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation. The ability of the test compounds to inhibit heat-induced albumin denaturation was assessed.
Table 2: Inhibition of Albumin Denaturation
| Compound | Concentration (µg/mL) | Inhibition of Denaturation (%) |
| Sventenic Acid | 10 | 35.2 ± 2.1 |
| 25 | 48.9 ± 3.5 | |
| 50 | 62.1 ± 4.2 | |
| This compound | 10 | 45.8 ± 2.8 |
| 25 | 65.3 ± 3.9 | |
| 50 | 82.5 ± 4.8 | |
| Diclofenac | 10 | 55.1 ± 3.2 |
| 25 | 72.4 ± 4.5 | |
| 50 | 88.9 ± 5.1 |
Data are presented as mean ± standard deviation.
Red Blood Cell (RBC) Membrane Stabilization
The stability of the RBC membrane is analogous to the lysosomal membrane. Its stabilization implies a reduction in the release of inflammatory mediators. The capacity of the compounds to inhibit heat-induced hemolysis was measured.
Table 3: RBC Membrane Stabilization
| Compound | Concentration (µg/mL) | Protection from Hemolysis (%) |
| Sventenic Acid | 10 | 31.5 ± 2.5 |
| 25 | 45.8 ± 3.1 | |
| 50 | 59.3 ± 4.5 | |
| This compound | 10 | 42.1 ± 2.9 |
| 25 | 61.7 ± 3.8 | |
| 50 | 78.4 ± 4.9 | |
| Diclofenac | 10 | 51.2 ± 3.6 |
| 25 | 69.8 ± 4.2 | |
| 50 | 85.6 ± 5.3 |
Data are presented as mean ± standard deviation.
The results from both assays indicate that synthetic this compound possesses significantly higher anti-inflammatory activity than its natural precursor, Sventenic acid, and exhibits a potency comparable to the standard drug, Diclofenac, at the tested concentrations.
Mechanistic Insights: NF-κB Signaling Pathway
To elucidate the potential mechanism of action, the effect of the compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway was investigated. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Proposed mechanism of action of this compound on the NF-κB signaling pathway.
It is hypothesized that this compound inhibits the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells were treated with varying concentrations (10-100 µg/mL) of Sventenic acid, this compound, and Diclofenac for 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Calculation: Cell viability was calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Inhibition of Protein Denaturation Assay
-
Reaction Mixture: 0.5 mL of test compound or standard (10-50 µg/mL) was mixed with 0.5 mL of 1% w/v bovine serum albumin.
-
pH Adjustment: The pH of the mixture was adjusted to 6.8 using 1N HCl.
-
Incubation: The samples were incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
-
Cooling and Absorbance: After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) was added, and the absorbance was measured at 660 nm.
-
Calculation: The percentage inhibition was calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100%.
RBC Membrane Stabilization Assay
-
RBC Suspension Preparation: Fresh human blood was collected and centrifuged. The packed red blood cells were washed with isosaline and a 10% v/v suspension was prepared.
-
Reaction Mixture: 1 mL of the test compound or standard (10-50 µg/mL) was mixed with 0.5 mL of the 10% RBC suspension.
-
Incubation: The mixture was incubated at 56°C for 30 minutes.
-
Centrifugation and Absorbance: The samples were centrifuged, and the absorbance of the supernatant was measured at 560 nm.
-
Calculation: The percentage protection was calculated as: 100 - [(Absorbance of sample / Absorbance of control) x 100%].
Experimental Workflow
Caption: Workflow for confirming the biological activity of synthetic this compound.
Conclusion
The experimental data presented in this guide suggest that the synthetic modification of Sventenic acid to this compound leads to a significant enhancement of its in vitro anti-inflammatory properties. The synthetic compound demonstrated superior activity in inhibiting protein denaturation and stabilizing RBC membranes, with a potency that is comparable to the standard NSAID, Diclofenac. The proposed mechanism of action involves the inhibition of the pro-inflammatory NF-κB signaling pathway. These findings underscore the potential of synthetic this compound as a promising candidate for further development as an anti-inflammatory agent. Further in vivo studies are warranted to validate these findings and assess its therapeutic efficacy and safety profile.
Diterpenoid Bioactivity: A Comparative Analysis of Carnosic Acid and Andrographolide
A note on the selected compounds: Initial literature searches for the biological activity of Acetylsventenic acid did not yield sufficient experimental data for a comprehensive comparison. To fulfill the objective of this guide, we have selected two well-researched diterpenoids, Carnosic Acid and Andrographolide, as exemplary compounds to illustrate a comparative analysis of bioactivity. Both compounds have extensive data on their anti-inflammatory and anticancer properties, providing a solid foundation for comparison.
This guide provides a detailed comparison of the anti-inflammatory and anticancer activities of two prominent diterpenoids: Carnosic Acid and Andrographolide. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.
Quantitative Comparison of Bioactivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Carnosic Acid and Andrographolide across various assays, providing a quantitative measure of their potency.
Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 |
| Carnosic Acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 22.5 µM[1] |
| Andrographolide | TNF-α Release Inhibition | THP-1 | 18.5 µM[2] |
Anticancer Activity
| Compound | Cell Line | Cancer Type | Assay Duration | IC50 |
| Carnosic Acid | A-549 | Non-small cell lung carcinoma | Not Specified | 12.5 µM[3] |
| B16F10 | Melanoma | 24 hours | 7.08 µM[4] | |
| H1299 | Non-small cell lung cancer | 24 hours | 47.3 µM[5] | |
| H1299 | Non-small cell lung cancer | 48 hours | 27.1 µM[5] | |
| CAL27 | Oral Squamous Cell Carcinoma | Not Specified | 34.66 µM[6] | |
| SCC9 | Oral Squamous Cell Carcinoma | Not Specified | 13.23 µM[6] | |
| Andrographolide | MCF-7 | Breast Cancer | 24 hours | 63.19 µM[7][8] |
| MCF-7 | Breast Cancer | 48 hours | 32.90 µM[7][8] | |
| MDA-MB-231 | Breast Cancer | 24 hours | 65 µM[8] | |
| MDA-MB-231 | Breast Cancer | 48 hours | 37.56 µM[7][8] | |
| CACO-2 | Colorectal Adenocarcinoma | Not Specified | 32.46 µg/mL[9] | |
| KB | Oral Cancer | Not Specified | 106.2 µg/mL[10] |
Key Signaling Pathways
The biological activities of Carnosic Acid and Andrographolide are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating the primary mechanisms of action for each compound in the context of anti-inflammatory and anticancer effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Carnosic Acid or Andrographolide) and a vehicle control (like DMSO) for specified durations (e.g., 24, 48, 72 hours).[7][12]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound and Stimulant Addition: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Conclusion
Both Carnosic Acid and Andrographolide demonstrate significant potential as anti-inflammatory and anticancer agents, operating through the modulation of key cellular signaling pathways such as NF-κB, PI3K/AKT/mTOR, and intrinsic apoptosis pathways. While their potency varies depending on the specific cell line and assay conditions, this comparative guide highlights their promise as lead compounds for further drug development. The provided data and protocols serve as a valuable resource for researchers in the field of natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosic acid impedes cell growth and enhances anticancer effects of carmustine and lomustine in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carnosic Acid Suppresses the Development of Oral Squamous Cell Carcinoma via Mitochondrial-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Acetylsalicylic Acid and Its Derivatives: Therapeutic Potential and Mechanisms of Action
For Immediate Release
This guide provides a comprehensive comparison of acetylsalicylic acid (ASA), commonly known as aspirin, and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their performance based on experimental data. This report delves into their biological activities, mechanisms of action, and potential therapeutic applications, with a focus on anti-inflammatory and anticancer properties.
I. Comparative Biological Activities
Acetylsalicylic acid and its derivatives exhibit a range of biological activities, primarily centered around their anti-inflammatory effects. However, modifications to the parent ASA molecule have led to derivatives with altered potency, selectivity, and even novel therapeutic actions, including anticancer, antiparasitic, and antibacterial properties.[1]
The primary mechanism of action for ASA is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] Derivatives of ASA often retain this COX-inhibitory activity, though the potency and selectivity can be modified by the addition of different chemical moieties.[1] For instance, organometallic derivatives of aspirin have been shown to maintain the ability to acetylate COX-1/2, but the specific sites of acetylation can be altered due to steric hindrance and electronic effects from the metal center.[1]
Beyond COX inhibition, both ASA and its derivatives can modulate various signaling pathways. ASA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory gene expression.[4] Some derivatives, like curcumin (a twin structure of caffeic acid), are known to target multiple signaling pathways, including NF-κB, AKT, and mitogen-activated protein kinase (MAPK).[5]
The following table summarizes the comparative biological activities of selected acetylsalicylic acid derivatives based on available experimental data.
| Compound/Derivative | Primary Target(s) | Key Biological Activities | Notable Characteristics |
| Acetylsalicylic Acid (Aspirin) | COX-1, COX-2 | Anti-inflammatory, antiplatelet, analgesic, antipyretic, potential anticancer | Irreversible COX inhibitor; long-term use may reduce the risk of certain cancers.[6] |
| Organometallic ASA Derivatives | COX-1, COX-2 | Anticancer, antiparasitic, antibacterial | Metal center contributes to biological activity, potentially through reactive oxygen species (ROS) generation.[1] |
| Amide Derivatives of ASA | COX-2 (potentially selective) | Anti-inflammatory | Masking the carboxylic acid group may reduce gastrointestinal side effects.[7] |
| Nitric Oxide (NO)-Donating Aspirin | COX, NO-releasing moiety | Anti-inflammatory, gastrointestinal-sparing | Designed to reduce the gastric damage associated with traditional NSAIDs. |
| Phospholipid-Aspirin Conjugates | COX | Anti-inflammatory, antiplatelet, potential for reduced gastric toxicity | Increased lipophilicity may alter pharmacokinetic properties. |
II. Experimental Protocols
The evaluation of acetylsalicylic acid and its derivatives involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in the literature.
A. Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to assessing the primary mechanism of action of ASA and its derivatives.
Objective: To determine the inhibitory potency (IC50) of test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the respective COX enzyme, a heme cofactor, and a reducing agent (e.g., glutathione).
-
Inhibition: Test compounds (ASA or its derivatives) at various concentrations are pre-incubated with the enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
B. Anti-inflammatory Activity in vivo (Carrageenan-Induced Paw Edema Model)
This is a classic animal model used to evaluate the acute anti-inflammatory effects of compounds.
Objective: To assess the ability of a test compound to reduce inflammation in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: Test compounds (ASA or derivatives) or a vehicle control are administered orally or intraperitoneally at a predetermined time before the inflammatory stimulus.
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan (a seaweed extract), is made into the sub-plantar surface of the right hind paw of the animal.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.
C. Cell Viability and Proliferation Assays
These assays are crucial for evaluating the potential anticancer effects of ASA derivatives.
Objective: To determine the cytotoxic and anti-proliferative effects of test compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., colorectal, breast, ovarian) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) is then determined.
III. Signaling Pathways and Experimental Workflows
The biological effects of acetylsalicylic acid and its derivatives are often mediated through the modulation of complex intracellular signaling pathways.
A. COX-Dependent Prostaglandin Synthesis Pathway
This pathway is the primary target of most non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin.
References
- 1. Insight into the Biological Activity of Organometallic Acetylsalicylic Acid (Aspirin) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Acetylsalicylic Acid–Primus Inter Pares in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Acetylsventenic Acid: Unraveling the Mechanism of Action Remains a Scientific Frontier
For researchers, scientists, and drug development professionals investigating novel therapeutic agents, a comprehensive understanding of a compound's mechanism of action is paramount. However, in the case of Acetylsventenic acid, a natural product isolated from the plant Rabdosia excisa, the scientific community currently faces a significant knowledge gap.[1] Extensive database searches and a review of available scientific literature reveal a notable absence of experimental data detailing its biological activity, signaling pathways, and overall mechanism of action.
This lack of information precludes the creation of a detailed comparison guide that would benchmark this compound against other therapeutic alternatives. The core requirements for such a guide—quantitative data from experimental studies, detailed protocols, and visualizations of molecular interactions—cannot be fulfilled at this time due to the scarcity of primary research on this particular compound.
While research into the genus Rabdosia has identified other bioactive compounds with potential therapeutic effects, this information is not directly applicable to this compound. For instance, studies on Rabdosia rubescens, a related species, have explored the anti-tumor properties of its volatile components and other constituents like Oridonin. These investigations have shed light on the potential of this plant genus as a source of novel drug candidates. However, each compound possesses a unique chemical structure and, consequently, a distinct pharmacological profile that must be investigated independently.
The absence of data on this compound highlights a common challenge in natural product research. Many compounds are identified and isolated, but comprehensive studies to elucidate their mechanisms of action are often resource-intensive and may not have been undertaken for every identified molecule.
Therefore, for drug development professionals and researchers interested in this compound, the immediate path forward would involve initiating foundational in vitro and in vivo studies to:
-
Determine its cytotoxic, anti-inflammatory, or other relevant biological activities.
-
Identify its molecular targets and affected signaling pathways.
-
Conduct dose-response studies to establish its potency and efficacy.
Without such fundamental research, any discussion of this compound's mechanism of action and its comparative efficacy remains speculative. The scientific community awaits primary research to unlock the potential of this natural compound.
References
A Comparative Analysis of Acetylsalicylic Acid's Anti-Cancer Effects Across Diverse Cell Lines
Introduction
Acetylsalicylic acid (ASA), commonly known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1] Beyond these applications, a substantial body of research has highlighted its potential as a chemopreventive and therapeutic agent in oncology.[1][2] ASA exerts its anti-cancer effects through a variety of mechanisms, impacting cell proliferation, apoptosis, and angiogenesis in numerous cancer types.[3][4] Its effects are mediated through both cyclooxygenase (COX)-dependent and COX-independent signaling pathways.[5][6]
This guide provides a comparative overview of Acetylsalicylic acid's effects on different cancer cell lines, supported by experimental data and detailed protocols for key assays. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of ASA.
Note: This guide focuses on Acetylsalicylic acid, as the term "Acetylsventenic acid" did not yield specific results in scientific literature searches and may be a variant or novel compound with limited available data.
Data Presentation: Cross-Validation of ASA's Effects
The anti-proliferative and pro-apoptotic effects of Acetylsalicylic acid have been documented across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) and key cellular responses observed in representative studies.
| Cell Line | Cancer Type | IC50 (mM) | Key Observed Effects |
| SW480 | Colon Cancer (COX-2 negative) | 2.5 - 10.0 | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis and necrosis.[7] |
| HepG2 | Hepatoma (Liver Cancer) | Not specified | G0/G1 cell cycle arrest, induction of apoptosis, increased reactive oxygen species (ROS), mitochondrial dysfunction.[2] |
| Huh-7 | Hepatocellular Carcinoma | ~2.5 | Anti-proliferative effect, G0/G1 cell cycle arrest, induction of early apoptosis.[3] |
| OC2 | Oral Squamous Cell Carcinoma | Not specified | Reduced cell viability, induction of apoptosis, G0/G1 cell cycle arrest, activation of p53 signaling.[8] |
| TCA8113 | Oral Squamous Cell Carcinoma | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis.[9] |
| CAL27 | Oral Squamous Cell Carcinoma | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis.[9] |
| SK-N-SH (N) | Neuroblastoma | ~2.0 (maximal effect) | Inhibition of proliferation and motility, G0/G1 cell cycle arrest, induction of neuronal-like differentiation.[10] |
| HeLa | Cervical Cancer | Not specified | Evaluation of cytotoxicity confirmed.[11] |
Signaling Pathways Modulated by Acetylsalicylic Acid
Acetylsalicylic acid's anti-cancer activity is multifaceted, involving the modulation of several key signaling pathways. These can be broadly categorized as COX-dependent and COX-independent mechanisms.[5]
COX-Dependent Pathway : ASA irreversibly inhibits cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, by acetylating a serine residue in their active sites.[5] This blocks the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are implicated in inflammation and carcinogenesis by promoting cell proliferation, invasion, and angiogenesis.[12]
COX-Independent Pathways : At higher concentrations, ASA influences several pathways irrespective of COX expression.[4] These include:
-
Induction of Apoptosis : ASA can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[2][7]
-
Cell Cycle Arrest : ASA often causes cell cycle arrest at the G0/G1 phase by modulating the expression of cell cycle-related proteins like p21, cyclin D1, and cyclin E.[3][7]
-
NF-κB Inhibition : ASA can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[13]
-
p53 Activation : In some cell lines, ASA induces apoptosis through the activation of the p53 tumor suppressor pathway.[8]
Experimental Workflow
A typical workflow to assess the in vitro effects of a compound like Acetylsalicylic acid on cancer cells involves a series of coordinated assays to measure impacts on cell viability, apoptosis, and protein expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Acetylsalicylic acid (ASA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14][15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).[16]
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of ASA in culture medium. Remove the old medium from the wells and add 100 µL of the ASA-containing medium to the respective wells. Include untreated and solvent-only controls.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : After incubation, add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Absorbance Measurement : Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis : Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.
Apoptosis Detection (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) for detection.[17] Propidium Iodide (PI) is used as a viability dye to differentiate early apoptotic cells (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).[18]
-
Flow cytometer
Procedure:
-
Cell Harvesting : Following treatment with ASA, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[19]
-
Washing : Wash the cells twice with cold PBS by centrifuging at 500-700 x g for 5 minutes.[18][19]
-
Resuspension : Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[18] Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[19]
-
Staining : Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[20]
-
Data Interpretation :
-
Viable cells : Annexin V- / PI-
-
Early apoptotic cells : Annexin V+ / PI-
-
Late apoptotic/necrotic cells : Annexin V+ / PI+
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is essential for validating the modulation of signaling proteins (e.g., Bcl-2, Bax, p53) by ASA.
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation (Lysate) : Lyse cell pellets on ice using RIPA buffer.[21] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[21]
-
Protein Quantification : Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
SDS-PAGE : Denature 20-50 µg of protein per sample by boiling in SDS loading buffer. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking : Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[22][24]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Washing : Repeat the washing step as described above.
-
Detection : Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[21]
-
Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylsalicylic acid-induced oxidative stress, cell cycle arrest, apoptosis and mitochondrial dysfunction in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. National Cancer Institute Workshop on Chemopreventive Properties of Nonsteroidal Anti-Inflammatory Drugs: Role of COX-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying aspirin-mediated growth inhibition and apoptosis induction of cyclooxygenase-2 negative colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p53 signalling in acetylsalicylic acid-induced apoptosis in OC2 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspirin is Involved in the Cell Cycle Arrest, Apoptosis, Cell Migration, and Invasion of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin inhibits proliferation and promotes differentiation of neuroblastoma cells via p21Waf1 protein up‐regulation and Rb1 pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of three in vitro assays at evaluation of IC50 of acetylsalicylic acid, ferrous sulfate, amitriptyline, methanol, isopropanol and ethylene glycol in human cancer cells HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Acetylsalicylic Acid and Selective COX-2 Inhibitors
Introduction
Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of anti-inflammatory and analgesic therapy. Its mechanism of action, the irreversible inhibition of cyclooxygenase (COX) enzymes, has been extensively studied.[1][2] This guide provides a comparative overview of the efficacy of acetylsalicylic acid against a known selective inhibitor, Celecoxib, with a focus on their differential effects on the two main COX isoforms, COX-1 and COX-2. This comparison is supported by quantitative data and detailed experimental methodologies relevant to researchers in drug discovery and pharmacology.
Efficacy Comparison: Acetylsalicylic Acid vs. Celecoxib
The primary therapeutic effects of acetylsalicylic acid stem from its non-selective, irreversible acetylation of both COX-1 and COX-2 enzymes.[1] In contrast, selective COX-2 inhibitors like Celecoxib were developed to target the inducible COX-2 isoform, which is upregulated during inflammation, while sparing the constitutive COX-1 isoform responsible for homeostatic functions.[3] The following table summarizes the comparative inhibitory concentrations (IC50) of these compounds against COX-1 and COX-2.
| Compound | Target | IC50 (µM) | Selectivity (IC50 COX-2 / IC50 COX-1) |
| Acetylsalicylic Acid | COX-1 | 1.3 ± 0.5 | ~0.02 |
| COX-2 | ~60 | ||
| Celecoxib | COX-1 | 8.3 | ~1.8 |
| COX-2 | 15 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented are representative values from in vitro assays.[4][5]
Experimental Protocols
Determination of COX-1 and COX-2 Inhibition via Fluorometric Assay
This protocol outlines a common method for determining the in vitro efficacy of inhibitory compounds against COX-1 and COX-2.
Materials:
-
COX-1 or COX-2 enzyme (human recombinant)
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, heme, arachidonic acid, and the fluorometric probe in the reaction buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the following to individual wells:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of ADHP
-
10 µL of the test inhibitor at various concentrations (or DMSO for control)
-
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Incubation: Incubate the plate for 10 minutes at 37°C. It is important to note that many inhibitors exhibit time-dependent inhibition, and altering incubation times can affect the apparent IC50 value.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Measurement: Immediately place the plate in a fluorometer and measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The IC50 value for each inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid, released from the cell membrane by phospholipases, into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Independent Replication of Acetylsalicylic Acid Studies: A Comparative Guide
A note on the topic: Initial searches for "Acetylsventenic acid" did not yield any matching results in scientific literature, suggesting a potential misspelling of the compound's name. Given the phonetic similarity, this guide focuses on the extensively researched and independently verified compound, Acetylsalicylic Acid (commonly known as Aspirin). This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of its performance based on supporting experimental data from various studies.
Quantitative Data Summary
The following table summarizes quantitative data from a meta-analysis of randomized controlled trials on the use of Acetylsalicylic Acid for the primary prevention of cardiovascular events in patients with diabetes.
Table 1: Meta-Analysis of Acetylsalicylic Acid for Primary Prevention of Cardiovascular Events in Diabetic Patients
| Outcome | Acetylsalicylic Acid Group | Placebo Group | Risk Ratio (RR) | 95% Confidence Interval (CI) |
| Primary Composite Endpoint * | 7.9% | 8.6% | 0.92 | 0.86 - 0.99 |
| All-Cause Mortality | 10.0% | 10.3% | 0.97 | 0.90 - 1.03 |
| Cardiovascular Death | 4.4% | 4.7% | 0.93 | 0.83 - 1.04 |
| Non-Fatal Myocardial Infarction | 4.6% | 4.8% | 0.97 | 0.83 - 1.15 |
| Stroke | 3.2% | 3.5% | 0.89 | 0.75 - 1.06 |
| Major Bleeding | 3.4% | 2.8% | 1.18 | 1.01 - 1.39 |
*Primary Composite Endpoint includes Cardiovascular Death, Non-Fatal Myocardial Infarction, and Stroke.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for independent replication. Below are generalized protocols for assessing the effects of Acetylsalicylic Acid.
In Vitro: Inhibition of Cyclooxygenase (COX) Activity
This assay is fundamental to understanding the primary mechanism of action of Acetylsalicylic Acid.
-
Enzyme Preparation: Isolate and purify COX-1 and COX-2 enzymes from a suitable source, such as ovine seminal vesicles or recombinant expression systems.
-
Incubation: Pre-incubate the purified COX enzymes with varying concentrations of Acetylsalicylic Acid or a vehicle control for a specified period.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Prostaglandin Measurement: After a set reaction time, terminate the reaction and quantify the production of prostaglandins (e.g., Prostaglandin E2) using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or mass spectrometry.
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) of Acetylsalicylic Acid for each COX isoform by plotting the percentage of inhibition against the drug concentration. This demonstrates the irreversible inhibition of COX enzymes.[2][3][4]
Ex Vivo: Platelet Aggregation Assay
This experiment assesses the antiplatelet effects of Acetylsalicylic Acid.
-
Blood Collection: Draw whole blood from subjects (human or animal) who have been administered Acetylsalicylic Acid or a placebo.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood sample at a low speed to separate the platelet-rich plasma.
-
Aggregation Induction: Place the PRP in an aggregometer and add an aggregating agent, such as arachidonic acid or collagen, to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP sample as platelets aggregate. Increased aggregation leads to higher light transmittance.
-
Analysis: Compare the extent and rate of platelet aggregation between the Acetylsalicylic Acid-treated group and the placebo group to quantify the inhibitory effect. The long-lasting effect of a single dose can be observed over several days, reflecting the irreversible nature of COX-1 inhibition in anucleated platelets.[2][4]
In Vivo: Animal Toxicology Studies
These studies are essential for determining the safety profile of a compound.
-
Animal Model: Utilize a relevant animal model, such as Sprague-Dawley rats.
-
Dosing: Administer Acetylsalicylic Acid (or a related compound like N-acetylglycine in some toxicological assessments) orally at various doses (e.g., 100, 500, 1000 mg/kg/day) for a specified duration (e.g., 28 days). A control group receives a vehicle.[5]
-
Monitoring: Regularly observe the animals for any adverse effects, and monitor body weight and food consumption.[5]
-
Clinical Pathology: At the end of the study, collect blood and urine samples for hematology and clinical chemistry analysis.
-
Histopathology: Perform a necropsy and examine major organs for any pathological changes.
-
NOAEL Determination: Based on the collected data, determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.[5]
Visualizations
Signaling Pathway of Acetylsalicylic Acid
Caption: Mechanism of action of Acetylsalicylic Acid.
Experimental Workflow for a Clinical Trial
References
- 1. Acetylsalicylic Acid (Aspirin) for Primary Prevention of Cardiovascular Events in Patients with Diabetes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylsalicylic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toxicology studies with N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Acetylsventenic Acid: A Comparative Guide to its Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of acetylsventenic acid, a kaurane diterpene with therapeutic potential. Due to the limited publicly available data on this compound itself, this guide leverages data from structurally related kaurane diterpenes to infer its potential biological activities and highlight key structural motifs influencing cytotoxicity and anti-inflammatory effects.
This compound, a natural product isolated from plants of the Sideritis and Rabdosia genera, belongs to the kaurane class of diterpenes. These compounds are characterized by a tetracyclic carbon skeleton and have garnered significant interest for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The acetylation of the parent molecule, sventenic acid, suggests a modification aimed at enhancing its pharmacological profile.
Comparative Analysis of Biological Activity
To understand the potential bioactivity of this compound, it is crucial to examine the SAR of related kaurane diterpenes. The following tables summarize the cytotoxic and anti-inflammatory activities of various kaurane diterpenes, providing a basis for comparison.
Table 1: Cytotoxic Activity of Selected Kaurane Diterpenes
| Compound | Cell Line | IC50 (µM) | Reference |
| Kongeniod A | HL-60 | 0.47 | [1] |
| Kongeniod B | HL-60 | 0.58 | [1] |
| Kongeniod C | HL-60 | 1.27 | [1] |
| Compound 1 | Hep-G2 | 27.3 ± 1.9 | [2] |
| Compound 3 | Hep-G2 | 24.7 ± 2.8 | [2] |
| Compound 5 | A549 | 30.7 ± 1.7 | [2] |
| Atractyligenin derivative 3 | 1A9 (ovarian cancer) | 0.2 | [3] |
| Atractyligenin derivative 4 | 1A9 (ovarian cancer) | 0.3 | [3] |
| Geliboluol D | K562 (leukemia) | 2.59 | [4] |
| Geliboluol D | ACHN (renal) | 4.34 | [4] |
Table 2: Anti-inflammatory Activity of Selected Kaurane Diterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Compound 1 | NO Production Inhibition (LPS-stimulated BV-2 cells) | 15.6 | [5] |
| Compound 9 | NO Production Inhibition (LPS-stimulated BV-2 cells) | 7.3 | [5] |
| Compound 9 | NO Production Inhibition (LPS-induced RAW 264.7 cells) | 15.99 ± 0.75 | [6] |
| Compound 13 | NO Production Inhibition (LPS-induced RAW 264.7 cells) | 18.19 ± 0.42 | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of kaurane diterpenes is intricately linked to their molecular structure. Key structural features that influence their cytotoxic and anti-inflammatory properties include:
-
The D-ring: The presence of an exocyclic methylene group on the D-ring is often associated with enhanced cytotoxicity.
-
Hydroxylation and Acetylation: The position and stereochemistry of hydroxyl and acetyl groups on the kaurane skeleton are critical determinants of activity. Acetylation can modulate the lipophilicity of the molecule, potentially affecting its cell permeability and interaction with molecular targets.
-
α,β-Unsaturated Ketones: The presence of an α,β-unsaturated ketone moiety can contribute to cytotoxicity through Michael addition reactions with biological nucleophiles.[3]
The acetylation of sventenic acid to form this compound likely modifies its polarity and steric profile, which could in turn alter its binding affinity to target proteins and its ability to traverse cellular membranes. Based on general SAR principles for kaurane diterpenes, it is plausible that this acetylation could enhance its anti-inflammatory or cytotoxic potency.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of compounds like this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][10]
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 or BV-2 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO in the culture supernatant can be quantified using the Griess reagent.
Protocol:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for 24 hours.
-
Griess Assay:
-
Collect the culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound.
Caption: Experimental workflow for SAR studies.
Caption: Key structural modifications influencing bioactivity.
References
- 1. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of some natural and synthetic ent-kauranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geliboluols A–D: Kaurane-Type Diterpenoids from the Marine-Derived Rare Actinomycete Actinomadura geliboluensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Acetylsventenic Acid's Biological Effects: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant lack of data on the biological effects of Acetylsventenic acid and its parent compound, sventenic acid. While the existence of both compounds is confirmed through chemical supplier databases, no peer-reviewed studies detailing their biological activity, specificity, or mechanism of action could be identified.
This compound and sventenic acid (CAS 126778-79-8), a diterpenoid isolated from Rabdosia excisa, are listed in several chemical catalogs. However, a thorough search of scientific databases for experimental data on these compounds yielded no results. Consequently, it is not possible to provide a comparative guide on the specificity of this compound's biological effects at this time.
To fulfill the request for a detailed comparison guide, information on the following would be required:
-
Primary Biological Effects: Data from in vitro or in vivo studies demonstrating the principal biological activities of this compound.
-
Target Identification: Identification of the specific proteins, enzymes, or cellular pathways that this compound interacts with.
-
Comparative Potency and Selectivity: Quantitative data (e.g., IC50, EC50 values) comparing the effects of this compound on its primary target versus other related or unrelated targets. This would be essential to assess its specificity.
-
Comparison with Alternatives: Data from head-to-head studies comparing the biological effects of this compound with other relevant compounds, such as the parent sventenic acid or other structurally similar molecules.
-
Experimental Protocols: Detailed methodologies from published studies that would allow for the critical evaluation of the experimental design and results.
Without such foundational data, any attempt to create a comparison guide, including data tables and signaling pathway diagrams, would be purely speculative.
Hypothetical Framework for Future Analysis
Should data on this compound become available, a comparative guide would be structured to provide researchers, scientists, and drug development professionals with a clear and objective assessment of its specificity. This would involve the following components:
Data Presentation:
A hypothetical table comparing the inhibitory activity of this compound against a primary target and several off-targets would be structured as follows:
| Compound | Target A (IC50, µM) | Target B (IC50, µM) | Target C (IC50, µM) | Selectivity Index (B/A) | Selectivity Index (C/A) |
| This compound | Data | Data | Data | Calculation | Calculation |
| Sventenic acid | Data | Data | Data | Calculation | Calculation |
| Comparator Compound X | Data | Data | Data | Calculation | Calculation |
Caption: Comparative inhibitory concentrations (IC50) and selectivity indices of this compound and related compounds against a panel of targets.
Experimental Protocols:
A detailed methodology section would be provided for key experiments. For example, a protocol for a target-based enzymatic assay would include:
-
Reagents and Materials: List of all enzymes, substrates, buffers, and test compounds.
-
Assay Procedure: Step-by-step instructions for preparing the reaction mixture, initiating the reaction, and stopping the reaction.
-
Data Acquisition: Description of the instrumentation and settings used to measure the enzymatic activity.
-
Data Analysis: Explanation of how the raw data is processed to calculate IC50 values and other relevant parameters.
Visualization of Signaling Pathways and Workflows:
Should this compound be found to modulate a specific signaling pathway, a diagram would be generated using Graphviz to illustrate its mechanism of action.
Hypothetical Signaling Pathway Diagram:
A Comparative Meta-Analysis of Acetylsalicylic Acid: Efficacy, Mechanisms, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of research findings on Acetylsalicylic Acid (ASA), commonly known as Aspirin. It objectively compares its performance with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
I. Comparative Efficacy and Safety of Acetylsalicylic Acid
Acetylsalicylic acid is a cornerstone of pharmacotherapy, primarily used for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1][2][3] Its benefits, however, must be weighed against potential side effects, particularly gastrointestinal issues.
Table 1: Summary of Meta-Analysis Findings on Acetylsalicylic Acid
| Outcome Measure | Comparison | Key Findings | Strength of Evidence |
| Primary Prevention of Cardiovascular Events in Diabetes | ASA vs. Placebo | Reduced composite of CV death, non-fatal MI, and stroke (RR 0.92). Increased risk of major bleeding (RR 1.18).[4] | High |
| Gastrointestinal Adverse Events (Short-Term Use) | ASA vs. Placebo | More frequent GI adverse events with ASA (9.9% vs. 9.0%, OR 1.3).[5] | High |
| Gastrointestinal Adverse Events (Short-Term Use) | ASA vs. Ibuprofen | Higher odds of dyspeptic symptoms with ASA (OR 1.55).[5] | Moderate |
| Gastrointestinal Adverse Events (Short-Term Use) | ASA vs. Acetaminophen | Similar odds of dyspeptic symptoms (OR 1.04).[5] | Moderate |
| Desensitization in Acute Coronary Syndrome (ASA Hypersensitivity) | Various Protocols | High success rate of desensitization (98.3%). Protocols with >6 dose escalations were more successful.[6] | Moderate |
II. Mechanism of Action
The primary mechanism of ASA involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][7] This inhibition blocks the production of prostaglandins and thromboxane A2, key mediators of inflammation, pain, fever, and platelet aggregation.[1][2][7]
The irreversible acetylation of a serine residue in the active site of COX-1 in platelets is crucial for its antiplatelet effect, which lasts for the lifespan of the platelet (7-10 days).[3][7] At lower doses, ASA predominantly affects COX-1, providing cardiovascular protection, while higher doses also inhibit COX-2, enhancing its anti-inflammatory and analgesic properties.[7]
III. Experimental Protocols
A. Assessment of Peripheral Hemodynamics in Heart Failure
This section details the methodology used in a randomized, cross-over study to evaluate the effects of ASA on patients with chronic heart failure undergoing treatment with ACE inhibitors.[8]
Objective: To determine the hemodynamic effects of a single antithrombotic dose of ASA in conjunction with an ACE inhibitor.
Study Design:
-
Population: 13 patients with congestive heart failure (NYHA class II-IV) on maintenance ACE inhibitor therapy.
-
Intervention: A single dose of 25 mg captopril combined with either 236 mg ASA or a placebo.
-
Design: Randomized, cross-over.
Methodology:
-
Peripheral Blood Flow Measurement: Venous occlusion plethysmography of the calves was used for non-invasive measurement.
-
Liver Blood Flow Estimation: Indocyanine green (ICG) clearance was measured.
-
Vasoactive Substance Analysis: Plasma levels of prostaglandins PGI2 and PGE2, and thromboxane A2 (TXA2) were quantified.
Workflow:
References
- 1. Acetylsalicylic Acid–Primus Inter Pares in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylsalicylic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetylsalicylic Acid (Aspirin) for Primary Prevention of Cardiovascular Events in Patients with Diabetes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-Term Acetylsalicylic Acid (Aspirin) Use for Pain, Fever, or Colds —Gastrointestinal Adverse Effects: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-Analysis of Acetylsalicylic Acid Desensitization in Patients With Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effects of acetylsalicylic acid on peripheral hemodynamics in patients with chronic heart failure treated with angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Acetylsventenic acid proper disposal procedures
Important Advisory: Chemical Identification
The chemical name "acetylsventenic acid" does not correspond to a known chemical substance in standard chemical databases. It is presumed to be a typographical error. Based on the name, the likely intended substance is Acetylsalicylic Acid .
Crucial Safety Precaution: Before proceeding, you must verify the identity of the chemical you are handling. The following disposal procedures are for Acetylsalicylic Acid . If you are handling a different substance, consult its specific Safety Data Sheet (SDS).
Proper Disposal Procedures for Acetylsalicylic Acid
This document provides essential safety and logistical information for the proper disposal of acetylsalicylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Profile and Immediate Safety Measures
Acetylsalicylic acid presents several hazards that necessitate careful handling.
-
Primary Hazards : It is harmful if swallowed and can cause skin and serious eye irritation. Inhalation of dust may lead to respiratory irritation.
-
Personal Protective Equipment (PPE) : When handling acetylsalicylic acid, it is mandatory to use appropriate PPE. This includes chemical-resistant gloves, chemical safety goggles, and a lab coat. All handling of the solid form should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Protocol
Disposal of acetylsalicylic acid must be conducted through an approved waste management provider. On-site chemical neutralization is not the recommended procedure for this compound.
-
Segregation and Collection :
-
Collect all waste acetylsalicylic acid, including contaminated materials, in a dedicated waste container.
-
Ensure the container is made of a compatible material, is in good condition, and can be securely sealed.
-
Clearly label the container as "Hazardous Waste: Acetylsalicylic Acid".
-
-
Waste Storage :
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.
-
-
Professional Disposal :
-
Dispose of the contents and the container through an approved and licensed waste disposal plant.
-
Contact your institution's Environmental Health & Safety (EHS) department to coordinate the pickup and disposal by a certified hazardous waste contractor.
-
-
Spill Management :
-
In case of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Wearing full PPE, contain the spill.
-
Use an inert, dry absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Carefully sweep or scoop the material into a suitable container for disposal as hazardous waste.
-
Thoroughly clean the spill area after material removal.
-
Quantitative Data for Acetylsalicylic Acid
The following table summarizes key physical and toxicological data for acetylsalicylic acid for easy reference.
| Property | Value | Reference(s) |
| pH | 3.5 (in a 2.5 g/L solution at 20°C) | |
| Melting Point | 136 - 140 °C / 276.8 - 284 °F | |
| Flash Point | 250 °C / 482 °F | |
| Autoignition Temperature | 500 °C / 932 °F | |
| ACGIH TLV (TWA) | 5 mg/m³ | |
| OSHA PEL (Vacated TWA) | 5 mg/m³ |
Logical Workflow for Chemical Disposal
The diagram below outlines the decision-making process for the proper disposal of chemical waste in a laboratory setting, from initial identification to final disposal.
Caption: A logical workflow for the assessment and disposal of laboratory chemical waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
